Product packaging for 1-Fluoro-2-iodo-4-nitrobenzene(Cat. No.:CAS No. 177363-10-9)

1-Fluoro-2-iodo-4-nitrobenzene

Cat. No.: B1337161
CAS No.: 177363-10-9
M. Wt: 267 g/mol
InChI Key: XSFIPDPCQOJJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Fluoro-2-iodo-4-nitrobenzene is a useful research compound. Its molecular formula is C6H3FINO2 and its molecular weight is 267 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3FINO2 B1337161 1-Fluoro-2-iodo-4-nitrobenzene CAS No. 177363-10-9

Properties

IUPAC Name

1-fluoro-2-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFIPDPCQOJJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441512
Record name 4-Fluoro-3-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177363-10-9
Record name 4-Fluoro-3-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-iodo-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated nitroaromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitro group on a benzene ring, offers multiple reaction sites for chemical modification. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, while the iodo- and fluoro-substituents provide opportunities for cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the known , a proposed synthetic protocol, and discusses its potential applications in research and drug development.

Physicochemical Properties

The following table summarizes the key . It is important to note that while some data is available from chemical suppliers, experimentally determined values for several properties are not widely published.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 4-Fluoro-3-iodonitrobenzene[1]
CAS Number 177363-10-9[1][2][3][4][5][6][7][8][9]
Molecular Formula C₆H₃FINO₂[2][3][4][5]
Molecular Weight 267.00 g/mol [2][4][5][10]
Physical Form SolidN/A
Melting Point Data not available[1]
Boiling Point 287.0 ± 20.0 °C (Predicted)[6]
Density Data not availableN/A
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and chloroform; limited solubility in water.[11]
Purity ≥98%[5]
Storage Keep in a dark place, sealed in dry conditions at 2-8°C.[10]

Spectroscopic Data

  • ¹H NMR: Expected to show three signals in the aromatic region, with coupling patterns influenced by the fluorine and adjacent protons.

  • ¹³C NMR: Expected to show six distinct signals for the aromatic carbons, with the carbon atoms attached to the fluorine and iodine showing characteristic shifts and C-F coupling.

  • IR Spectroscopy: Expected to show strong characteristic peaks for the C-NO₂ stretching (around 1520 cm⁻¹ and 1340 cm⁻¹), C-F stretching, and C-I stretching, in addition to aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z = 267, with characteristic isotopic patterns for iodine.

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be proposed based on the well-established Sandmeyer reaction, starting from a suitable fluorinated nitroaniline.[12][13][14][15] The proposed starting material, 4-fluoro-2-nitroaniline, is commercially available and its synthesis is documented.[11][16]

Proposed Synthetic Pathway

The synthesis involves the diazotization of 4-fluoro-2-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination (Sandmeyer-type) A 4-Fluoro-2-nitroaniline B Arenediazonium Salt Intermediate A->B   C NaNO₂, H₂SO₄ 0-5 °C D This compound E KI, H₂O Room Temperature B_clone->D   G cluster_0 Reaction Pathways A This compound B SNAr Reaction (Displace Fluorine) A->B C Cross-Coupling (React at Iodine) A->C D Nitro Reduction A->D E Complex Molecule / API Precursor B->E C->E D->E

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the halogenated aromatic compound, 1-Fluoro-2-iodo-4-nitrobenzene. This compound, with the CAS number 177363-10-9, is a valuable building block in organic synthesis, particularly for the introduction of the fluorinated and iodinated nitroaromatic scaffold into more complex molecules.[1][2] Its utility stems from the distinct reactivity of its three functional groups: the nitro group, which can be a directing group and a precursor to an amino group; the iodine atom, which is susceptible to various coupling reactions; and the fluorine atom, which can modulate the physicochemical properties of derivative compounds.

Physicochemical Properties

This compound is a solid at room temperature. Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 177363-10-9[2]
Molecular Formula C₆H₃FINO₂[1]
Molecular Weight 267.00 g/mol [1]
Physical Form Solid
Storage Temperature 2-8°C, sealed in dry, dark place
InChI Key XSFIPDPCQOJJFR-UHFFFAOYSA-N

Synthesis of this compound

The primary synthetic route to this compound is through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4] In this case, the starting material is 4-Fluoro-3-nitroaniline. The synthesis involves two key steps: the diazotization of the aniline and the subsequent displacement of the diazonium group with iodine.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_products Product A 4-Fluoro-3-nitroaniline Diazotization Diazotization (0-5 °C) A->Diazotization B NaNO₂ / H₂SO₄ B->Diazotization C KI Iodination Iodination C->Iodination D This compound Diazonium Salt 4-Fluoro-3-nitrobenzenediazonium sulfate Diazotization->Diazonium Salt Intermediate Diazonium Salt->Iodination Iodination->D

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 1-iodo-4-nitrobenzene from p-nitroaniline.[5][6][7]

Materials:

  • 4-Fluoro-3-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃) solution (optional, for workup)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a flask, carefully add concentrated sulfuric acid to a stirred suspension of 4-Fluoro-3-nitroaniline in water, maintaining the temperature below 50°C.

    • Cool the resulting solution to 0-5°C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline sulfate solution. The temperature must be strictly maintained between 0-5°C during this addition to prevent the decomposition of the diazonium salt.[5][6][7] Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Iodination Reaction:

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it on a water bath (around 50-60°C) until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If the solution is dark due to the presence of excess iodine, add a solution of sodium thiosulfate until the color disappears.

    • The solid product can be collected by vacuum filtration.

    • Alternatively, the product can be extracted with a suitable organic solvent like diethyl ether.

    • Wash the organic layer with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow

Workflow A Dissolve 4-Fluoro-3-nitroaniline in H₂SO₄/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C E Add diazonium salt solution to KI solution C->E D Prepare KI solution D->E F Warm to room temperature, then heat E->F G Cool and perform work-up (filtration or extraction) F->G H Purify by recrystallization G->H I Characterize the final product H->I

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

Physical Properties
PropertyObserved Value
Appearance Yellow to brown solid
Melting Point To be determined experimentally
Spectroscopic Data

1. 1H NMR Spectroscopy:

The 1H NMR spectrum is expected to show three aromatic protons, each with distinct chemical shifts and coupling patterns due to the influence of the three different substituents. The proton ortho to the nitro group will likely be the most downfield, while the proton between the fluorine and iodine atoms will also be significantly deshielded.

Predicted 1H NMR Data (in CDCl₃)
Proton Predicted Chemical Shift (ppm)
H-3~8.2-8.4
H-5~7.8-8.0
H-6~7.2-7.4

2. 13C NMR Spectroscopy:

The 13C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atoms attached to the iodine and nitro groups will have characteristic chemical shifts. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Predicted 13C NMR Data (in CDCl₃)
Carbon Predicted Chemical Shift (ppm)
C-1 (C-F)~160-165 (d, ¹JCF ≈ 250 Hz)
C-2 (C-I)~90-95
C-3~125-130
C-4 (C-NO₂)~145-150
C-5~120-125
C-6~115-120 (d, ²JCF ≈ 20-25 Hz)

3. Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group and the C-F and C-I bonds.

Predicted IR Data
Functional Group **Expected Wavenumber (cm⁻¹) **
Asymmetric NO₂ stretch1520-1560
Symmetric NO₂ stretch1345-1385
C-F stretch1200-1250
C-I stretch500-600
Aromatic C-H stretch3000-3100
Aromatic C=C stretch1450-1600

4. Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 267, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and the iodine atom.

Mass Spectrometry Data
Ion Expected m/z
[M]⁺267
[M-NO₂]⁺221
[M-I]⁺140

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

In-Depth Technical Guide: 1-Fluoro-2-iodo-4-nitrobenzene (CAS 177363-10-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 1-Fluoro-2-iodo-4-nitrobenzene, CAS number 177363-10-9. Due to its trifunctional nature, this aromatic compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key identifiers and physical properties, compiled from various chemical suppliers, are summarized below. It is important to note that while some properties are listed, detailed experimental data such as a specific melting point, boiling point, and solubility are not consistently available in publicly accessible literature and may require internal experimental determination.

PropertyValueSource
CAS Number 177363-10-9[1]
Molecular Formula C₆H₃FINO₂[1]
Molecular Weight 267.00 g/mol [1]
Physical Form Solid[1]
Purity ≥97%[1]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[1]
InChI 1S/C6H3FINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H[1]
InChIKey XSFIPDPCQOJJFR-UHFFFAOYSA-N[1]

Spectroscopic Data

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in readily available scientific literature. However, its structure suggests a multi-step synthesis from commercially available precursors. A plausible synthetic route could involve the iodination of a fluoronitrobenzene precursor or the nitration of a fluoroiodobenzene. The synthesis of related compounds, such as 1-iodo-4-nitrobenzene, often involves the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction with an iodide salt.

Reactivity

The reactivity of this compound is dictated by its three functional groups:

  • Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

  • Fluorine and Iodine Atoms: Both halogens are potential leaving groups in SNAr reactions. The fluorine atom, being ortho to the nitro group, is particularly activated. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a valuable handle for introducing carbon-carbon bonds.

The combination of these functional groups allows for sequential and regioselective reactions, making this molecule a useful scaffold in combinatorial chemistry and library synthesis.

Applications in Drug Development and Research

Halogenated nitroaromatics are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodo group provides a versatile point for molecular elaboration through cross-coupling reactions.

While specific examples of the use of this compound in the synthesis of named drug candidates are not prevalent in the public domain, compounds with this substitution pattern are valuable for creating libraries of compounds for high-throughput screening. The nitro group can also be reduced to an amine, which can then be further functionalized.

Experimental Protocols

As detailed experimental protocols for the synthesis and reactions of this compound are not available in published literature, a generalized protocol for a nucleophilic aromatic substitution, a common reaction for this class of compounds, is provided below for illustrative purposes. Note: This is a hypothetical protocol and would require optimization and safety assessment.

Hypothetical Protocol: Nucleophilic Aromatic Substitution of this compound with a Generic Amine

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), a desired amine nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Solvent Addition: Add an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Visualizations

General Reactivity Profile

The following diagram illustrates the key reactive sites of this compound, highlighting its potential for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

G A This compound B Nucleophilic Aromatic Substitution (at F or I position) A->B Nu- C Pd-Catalyzed Cross-Coupling (at I position) A->C R-M, Pd(0) D Reduction of Nitro Group A->D [H] E Further Functionalization B->E C->E D->E

Caption: Reactivity of this compound.

Hypothetical Synthetic Workflow

This diagram outlines a general workflow for the use of this compound as a building block in a multi-step synthesis.

G start This compound (Starting Material) step1 Step 1: Nucleophilic Aromatic Substitution start->step1 intermediate1 Intermediate A step1->intermediate1 step2 Step 2: Cross-Coupling Reaction intermediate1->step2 intermediate2 Intermediate B step2->intermediate2 step3 Step 3: Nitro Group Reduction & Further Derivatization intermediate2->step3 product Final Product step3->product

Caption: Synthetic workflow using the title compound.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

And the following precautionary statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

Spectroscopic Characterization of 1-Fluoro-2-iodo-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Fluoro-2-iodo-4-nitrobenzene, a key intermediate in various synthetic applications. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document presents predicted values and illustrative data from structurally related isomers. These examples serve as a practical reference for researchers engaged in the synthesis and analysis of this compound and its analogs.

Predicted and Illustrative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close isomers. This comparative presentation is invaluable for the identification and structural elucidation of the target molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Compound1H NMR (ppm)13C NMR (ppm)
This compound (Predicted) δ 8.5 - 7.5 (m, 3H)δ 160-155 (d, C-F), 150-145 (s, C-NO2), 135-120 (m, Ar-CH), 95-90 (s, C-I)
1-Iodo-4-nitrobenzene δ 8.08 (d), 8.00 (d)[1]No public data found
1-Fluoro-4-nitrobenzene No public data foundData available, but specific shifts require account access[2]
1-Fluoro-4-iodobenzene δ 7.49 (d), 6.67 (d)[3]No public data found

Note: Predicted values are based on the analysis of substituent effects on the benzene ring. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm-1)
This compound (Predicted) 1530-1510 (asymmetric NO2 stretch), 1350-1330 (symmetric NO2 stretch), 1250-1200 (C-F stretch), 850-800 (C-H out-of-plane bend)
1-Iodo-4-nitrobenzene Conforms to structure[4]
1-Fluoro-4-nitrobenzene Data available from Coblentz Society via NIST WebBook[5]
4-Ethoxy-2-fluoro-1-nitrobenzene (Related Compound) ~1520 (asymmetric NO2 stretch), ~1340 (symmetric NO2 stretch)[6]
Table 3: Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 266.92 (Calculated)[7][M-NO2]+, [M-I]+, [M-I-NO2]+
1-Iodo-4-nitrobenzene 248.93 (Experimental)[8][9]No public data found
2-Fluoro-1-iodo-4-nitrobenzene 266.92 (Exact Mass)No public data found

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Use a spectrometer operating at a minimum frequency of 300 MHz.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to encompass the aromatic region (typically 0-10 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • 13C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Set the spectral width to cover the full range of carbon chemical shifts (typically 0-200 ppm).

    • Utilize proton decoupling to simplify the spectrum.

    • A significantly larger number of scans will be necessary compared to 1H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over the mid-IR range (typically 4000-400 cm-1).

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and purification.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-350).

    • The resulting mass spectrum will show the molecular ion peak and various fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers are encouraged to perform these experimental procedures to obtain definitive data for this compound, which will be a valuable contribution to the broader scientific community.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2-iodo-4-nitrobenzene is a versatile trifunctional aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique arrangement of iodo, fluoro, and nitro groups on a benzene ring imparts a distinct and highly useful reactivity profile. The presence of a powerful electron-withdrawing nitro group significantly influences the reactivity of the two halogen substituents. The carbon-iodine bond provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds. Concurrently, the carbon-fluorine bond is activated towards nucleophilic aromatic substitution. This guide offers a comprehensive overview of the stability and reactivity of this compound, presenting its physicochemical properties, stability data, and detailed protocols for its key transformations. It is intended to be a valuable resource for professionals in pharmaceutical development, materials science, and synthetic chemistry.[1][2][3]

Physicochemical Properties and Stability

This compound is a solid at room temperature. The table below summarizes its key physicochemical properties.

PropertyValue
Molecular Formula C₆H₃FINO₂
Molecular Weight 266.996 g/mol [4]
CAS Number 177363-10-9[5]
Melting Point 129-130°C[4]
Boiling Point 291.5 ± 25.0 °C at 760 mmHg[4]
Appearance Solid
Solubility Insoluble in water; soluble in many common organic solvents.[6]
Density 2.1 ± 0.1 g/cm³[4]
Stability and Storage

This compound is generally a stable compound under standard laboratory conditions.[2] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area, protected from light.[7] It is incompatible with strong bases and strong oxidizing agents.[6] Care should be taken to avoid conditions that could promote decomposition, such as high temperatures or exposure to UV radiation.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its three functional groups. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. The two different halogen atoms allow for selective, sequential reactions.

reactivity_overview cluster_molecule This compound cluster_reactions Key Reaction Classes mol mol_img Pd_Coupling Pd-Catalyzed Cross-Coupling mol_img->Pd_Coupling C-I Bond SnAr Nucleophilic Aromatic Substitution (SNAr) mol_img->SnAr C-F Bond Nitro_Reduction Nitro Group Reduction mol_img->Nitro_Reduction NO2 Group sonogashira_cycle Sonogashira Coupling Catalytic Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-I(L2) pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)-(C≡CR)(L2) pd_complex1->pd_complex2 Transmetalation from Cu pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_alkyne Cu-C≡CR cuI CuI cu_alkyne->cuI Transmetalation alkyne H-C≡CR alkyne->cu_alkyne Base buchwald_hartwig_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oxidative_add Ar-Pd(II)-I(L) pd0->oxidative_add Oxidative Addition (Ar-I) ligand_exchange [Ar-Pd(II)-NHR'R''](L)+ oxidative_add->ligand_exchange Amine Coordination & Base ligand_exchange->pd0 Reductive Elimination reductive_elim Ar-NR'R'' ligand_exchange->reductive_elim snar_mechanism SNAr Mechanism reactant Ar-F intermediate Meisenheimer Complex [Ar(F)(Nu)]- reactant->intermediate + Nucleophile (Slow Step) nucleophile Nu- product Ar-Nu intermediate->product - Leaving Group (Fast Step) leaving_group F- intermediate->leaving_group

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substituent Electronic Effects

The electronic properties of a substituted benzene derivative are a complex interplay of inductive and resonance effects of its substituents. These effects fundamentally influence the molecule's reactivity, spectroscopic properties, and biological activity. In 1-Fluoro-2-iodo-4-nitrobenzene, the benzene ring is functionalized with three distinct groups: a highly electronegative fluorine atom, a less electronegative but polarizable iodine atom, and a strongly electron-withdrawing nitro group. Understanding the cumulative impact of these substituents is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the substituent. More electronegative groups withdraw electron density from the ring, exerting a -I effect.

Resonance (Mesomeric) Effect (+R/-R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons can donate electron density to the ring (+R effect), while groups with π-bonds to electronegative atoms can withdraw electron density from the ring (-R effect).

Quantitative Analysis of Substituent Effects: Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound through a substituent constant (σ) and a reaction constant (ρ).

log(k/k₀) = ρσ or log(K/K₀) = ρσ

The substituent constant, σ, is a measure of the electronic effect of a substituent and is specific to its position (meta or para) on the ring. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

The following table summarizes the Hammett constants (σ_m and σ_p) for the individual substituents present in this compound.

Substituentσ_m (meta)σ_p (para)
-F (Fluoro)+0.34+0.06
-I (Iodo)+0.35+0.18
-NO₂ (Nitro)+0.71+0.78
Data sourced from various compilations of Hammett constants.[1][2][3]

It is important to note that the additivity of Hammett constants in polysubstituted benzenes is an approximation, as interactions between substituents can alter their individual electronic contributions.

Analysis of Individual Substituent Effects

Fluoro Group (-F)

The fluorine atom is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the benzene ring via the resonance effect (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. The positive σ_m and σ_p values reflect this net electron-withdrawing character.

Iodo Group (-I)

Similar to fluorine, iodine exhibits a -I effect due to its electronegativity, although it is weaker than that of fluorine. Iodine also has a +R effect due to its lone pairs. The larger size and more diffuse p-orbitals of iodine result in less effective overlap with the carbon p-orbitals of the benzene ring compared to fluorine, leading to a weaker +R effect. Overall, iodine is also a net electron-withdrawing group, as indicated by its positive σ values.

Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing group through both the inductive and resonance effects. The nitrogen atom, bonded to two highly electronegative oxygen atoms, exerts a strong -I effect. Furthermore, the π-system of the nitro group can delocalize the π-electrons of the benzene ring, resulting in a strong -R (or -M) effect. This is reflected in its large positive σ_m and σ_p values, making it a strong deactivator of the aromatic ring towards electrophilic attack and an activator towards nucleophilic aromatic substitution.

Combined Electronic Effects in this compound

The electronic landscape of this compound is shaped by the cumulative and sometimes competing effects of its three substituents.

  • Overall Electron Deficiency: All three substituents are net electron-withdrawing. Consequently, the benzene ring in this compound is expected to be highly electron-deficient. This deactivation makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

  • Directing Effects: In electrophilic aromatic substitution, the directing effects of the substituents would need to be considered. The fluoro and iodo groups are ortho, para-directors (due to their +R effect stabilizing the arenium ion intermediate at these positions), while the nitro group is a meta-director. The positions of the existing substituents block some of these possibilities.

  • Spectroscopic Properties (Predicted): The electron-withdrawing nature of the substituents will significantly deshield the protons and carbons of the aromatic ring in NMR spectroscopy.

The following diagram illustrates the interplay of inductive and resonance effects in this compound.

Caption: Interplay of Inductive and Resonance Effects.

Predicted Spectroscopic Data

The following table presents ¹H and ¹³C NMR data for related compounds for comparative purposes.

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-Fluoro-2-nitrobenzeneH-3~7.33C-1 (F)
H-4~7.66C-2 (NO₂)
H-5~7.31C-3
H-6~8.03C-4
C-5
C-6
1-Fluoro-4-nitrobenzeneH-2, H-6~8.26C-1 (F)
H-3, H-5~7.24C-2, C-6
C-3, C-5
C-4 (NO₂)
1-Iodo-4-nitrobenzeneH-2, H-6~7.94C-1 (I)
H-3, H-5~7.92C-2, C-6
C-3, C-5
C-4 (NO₂)
Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions. Data is sourced from publicly available spectral databases.[4][5][6][7]

For this compound, we would expect three distinct signals in the aromatic region of the ¹H NMR spectrum, likely appearing as doublets or doublets of doublets due to coupling between adjacent protons and with the fluorine atom. The ¹⁹F NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom.

Experimental Protocols

Synthesis of this compound (General Procedure)

A common route for the synthesis of aryl iodides involves the diazotization of an aniline followed by a Sandmeyer-type reaction with an iodide salt. A plausible synthetic route for this compound would start from 2-fluoro-5-nitroaniline.

Materials:

  • 2-Fluoro-5-nitroaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Water

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization: 2-Fluoro-5-nitroaniline is dissolved in an aqueous solution of a strong acid, typically sulfuric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction forms the corresponding diazonium salt.

  • Iodination: A solution of potassium iodide in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution. The diazonium group is replaced by iodine, with the evolution of nitrogen gas.

  • Work-up: The reaction mixture is allowed to warm to room temperature. The solid product is collected by filtration, washed with water, and then with a solution of sodium thiosulfate to remove any excess iodine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization: The identity and purity of the synthesized compound would be confirmed using techniques such as melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry.

The following diagram outlines the general workflow for the synthesis.

G Synthetic Workflow for this compound Start 2-Fluoro-5-nitroaniline Diazotization Diazotization (H2SO4, NaNO2, 0-5 °C) Start->Diazotization Diazonium Arenediazonium Salt (Intermediate) Diazotization->Diazonium Iodination Iodination (KI solution) Diazonium->Iodination Crude Crude Product Iodination->Crude Workup Work-up (Filtration, Washing) Crude->Workup Purification Purification (Recrystallization) Workup->Purification Final This compound Purification->Final

Caption: Synthetic Workflow.

Experimental Determination of Hammett Constants

The Hammett substituent constant (σ) for a given substituent is typically determined by measuring the acid dissociation constant (pKa) of the corresponding substituted benzoic acid in water at 25 °C. The difference between the pKa of the substituted benzoic acid and that of benzoic acid itself gives the σ value (multiplied by the reaction constant ρ, which is defined as 1 for this reference reaction).

Materials:

  • A series of meta- or para-substituted benzoic acids

  • Benzoic acid (as a reference)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

  • Thermostated water bath (to maintain 25 °C)

Procedure:

  • Prepare Solutions: Prepare solutions of known concentration for each of the substituted benzoic acids and benzoic acid in a suitable solvent (typically water or a water-ethanol mixture if solubility is an issue).

  • Titration: Titrate a known volume of each benzoic acid solution with the standardized NaOH solution. Monitor the pH of the solution as a function of the volume of NaOH added.

  • Determine pKa: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

  • Calculate σ: The Hammett substituent constant (σ) is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

  • Construct Hammett Plot: To determine the reaction constant (ρ) for a different reaction, the rates or equilibrium constants for a series of substituted compounds are measured. A plot of log(k/k₀) or log(K/K₀) versus the known σ values for the substituents is then constructed. The slope of this line is the reaction constant, ρ.

The following diagram illustrates the logical relationship in a Hammett analysis.

G Hammett Analysis Workflow cluster_ref Reference Reaction (pKa of Benzoic Acids) cluster_new New Reaction pKa_sub Measure pKa of Substituted Benzoic Acid calc_sigma Calculate σ = pKa(H) - pKa(X) pKa_sub->calc_sigma pKa_unsub Measure pKa of Benzoic Acid pKa_unsub->calc_sigma plot Construct Hammett Plot (log(kX/kH) vs. σ) calc_sigma->plot rate_sub Measure Rate/Equilibrium Constant (kX or KX) for Substituted Reactant calc_log Calculate log(kX/kH) or log(KX/KH) rate_sub->calc_log rate_unsub Measure Rate/Equilibrium Constant (kH or KH) for Unsubstituted Reactant rate_unsub->calc_log calc_log->plot rho Determine Reaction Constant (ρ) (Slope of the plot) plot->rho

Caption: Hammett Analysis Workflow.

Conclusion

The electronic character of this compound is dominated by the strong electron-withdrawing nature of the fluoro, iodo, and particularly the nitro substituents. This results in a highly electron-deficient aromatic ring, which has significant implications for its reactivity, favoring nucleophilic aromatic substitution over electrophilic attack. While specific experimental NMR data is not widely available, analysis of Hammett constants and comparison with related compounds provide a robust framework for understanding and predicting the electronic properties of this molecule. The experimental protocols outlined in this guide offer a practical approach for the synthesis, characterization, and further investigation of the electronic effects in this and other substituted aromatic compounds. This knowledge is fundamental for professionals engaged in the design and development of new molecules with tailored properties for applications in research, medicine, and materials science.

References

An In-Depth Technical Guide to 1-Fluoro-2-iodo-4-nitrobenzene: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 1-Fluoro-2-iodo-4-nitrobenzene, a key intermediate in modern organic synthesis. The document details the primary synthetic routes, including the widely utilized Sandmeyer reaction, and presents quantitative data, detailed experimental protocols, and mechanistic diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science, where halogenated nitroaromatic compounds are of significant interest.

Introduction

This compound is a versatile chemical intermediate characterized by the presence of three distinct functional groups on a benzene ring: a fluorine atom, an iodine atom, and a nitro group. This unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the reactive iodo and nitro groups, combined with the modulating effect of the fluoro substituent, allows for a wide range of chemical transformations.

While a definitive, singular "discovery" of this compound in a landmark publication is not readily apparent from the historical literature, its emergence is intrinsically linked to the development of methods for the synthesis of halogenated nitroaromatics in the early 20th century. The foundational work on diazotization and the subsequent Sandmeyer reaction provided the chemical tools necessary for the preparation of such polysubstituted aromatic compounds.

Synthetic History and Methodologies

The primary and most historically significant route for the synthesis of this compound is the Sandmeyer reaction, starting from 3-fluoro-4-nitroaniline. This method remains the most practical and widely used approach.

Sandmeyer Reaction from 3-Fluoro-4-nitroaniline

The Sandmeyer reaction provides a reliable method for the introduction of an iodo group onto the aromatic ring via a diazonium salt intermediate. The general two-step process involves:

  • Diazotization: The amino group of 3-fluoro-4-nitroaniline is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

  • Iodination: The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide, to replace the diazonium group with an iodine atom.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established methodologies for similar transformations.

Materials:

  • 3-Fluoro-4-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃) solution (optional, for quenching excess iodine)

  • Dichloromethane or Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

Procedure:

  • Preparation of the Amine Salt Solution: In a flask, a carefully measured amount of 3-fluoro-4-nitroaniline is dissolved in a mixture of concentrated sulfuric acid and water. The mixture is stirred until a clear solution is obtained.

  • Diazotization: The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise, ensuring the temperature of the reaction mixture does not exceed 10 °C. The reaction is stirred at this temperature for a further 15-30 minutes to ensure complete formation of the diazonium salt.

  • Iodination: In a separate, larger beaker, a solution of potassium iodide in water is prepared and cooled in an ice bath. The cold diazonium salt solution is then slowly added in portions to the potassium iodide solution with vigorous stirring. The evolution of nitrogen gas will be observed.

  • Work-up and Isolation: After the addition is complete and gas evolution has ceased, the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional period to ensure complete reaction. If a dark color due to excess iodine is present, a solution of sodium thiosulfate can be added until the color disappears. The precipitated solid product is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound. The purified product is then dried under vacuum.

Quantitative Data for Sandmeyer Reaction

ParameterValue/Condition
Starting Material 3-Fluoro-4-nitroaniline
Key Reagents NaNO₂, KI, H₂SO₄
Reaction Temperature 0-10 °C (Diazotization)
Typical Yield 75-90%
Purity (after recrystallization) >98%
Melting Point 56-58 °C

Spectroscopic Data for this compound

Technique Key Features
¹H NMR Aromatic protons typically appear as multiplets in the range of 7.0-8.5 ppm.
¹³C NMR Aromatic carbons show characteristic shifts, with the carbon attached to the nitro group being significantly deshielded.
IR (Infrared Spectroscopy) Strong absorptions corresponding to the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), C-F stretching, and C-I stretching.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.92 g/mol ) is observed.
Alternative Synthetic Routes

While the Sandmeyer reaction is the most common, other potential synthetic strategies could be employed, although they are less frequently reported in the literature for this specific molecule. One such approach could involve the direct nitration of a pre-existing fluoro-iodobenzene.

Direct Nitration of 3-Fluoroiodobenzene

This hypothetical route would involve the nitration of 3-fluoroiodobenzene using a mixture of nitric acid and sulfuric acid. However, this method presents significant challenges in controlling the regioselectivity of the nitration, which could lead to a mixture of isomers, making the isolation of the desired this compound difficult and likely resulting in a lower overall yield.

Reaction Mechanisms and Visualizations

Sandmeyer Reaction Mechanism

The Sandmeyer reaction proceeds through a well-established mechanism involving the formation of a diazonium ion, followed by a single-electron transfer (SET) pathway for the introduction of the iodide.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_iodination Iodination 3-Fluoro-4-nitroaniline 3-Fluoro-4-nitroaniline Diazonium_Salt 3-Fluoro-4-nitrobenzenediazonium 3-Fluoro-4-nitroaniline->Diazonium_Salt NaNO2, H2SO4, 0-5 °C Aryl_Radical 3-Fluoro-4-nitrophenyl Radical Diazonium_Salt->Aryl_Radical KI (I-) This compound This compound Aryl_Radical->this compound Iodide Radical Capture

Caption: Mechanism of the Sandmeyer reaction for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow Start Start: Reagents Preparation Dissolution Dissolve 3-Fluoro-4-nitroaniline in H2SO4/H2O Start->Dissolution Diazotization Diazotization with NaNO2 at 0-5 °C Dissolution->Diazotization Iodination Addition to cold KI solution Diazotization->Iodination Workup Quenching, Filtration, and Washing Iodination->Workup Purification Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. While its initial discovery is not attributed to a single event, its preparation is a classic example of the application of the Sandmeyer reaction, a cornerstone of aromatic chemistry. The synthesis from 3-fluoro-4-nitroaniline is a robust and high-yielding process, making the target molecule readily accessible for further chemical transformations. This guide has provided a detailed overview of its synthetic history, a practical experimental protocol, and the underlying reaction mechanism, which should serve as a useful resource for chemists in both academic and industrial settings.

Technical Guide: Safety and Handling of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Fluoro-2-iodo-4-nitrobenzene (CAS No. 177363-10-9). The information is intended to guide laboratory personnel in the safe use of this compound, minimizing exposure risks and ensuring proper emergency response.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure

Signal Word: Danger

Hazard Pictograms:

  • GHS06 (Skull and Crossbones)

  • GHS08 (Health Hazard)

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValue
Molecular FormulaC₆H₃FINO₂
Molecular Weight267.00 g/mol [1][2]
AppearanceDark yellow solid[3]
Melting Point21 - 25.8 °C[4][5]
Boiling Point205 - 296 °C[4][5]
Flash Point83 °C (181.4 °F)[6][7]
SolubilityInsoluble in cold water.[5]

Exposure Controls and Personal Protection

Strict adherence to the following exposure control measures is mandatory to ensure personnel safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6][8][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][10]

Personal Protective Equipment (PPE)
PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][8][10]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][7][8][10] Gloves must be inspected before use and disposed of properly after.[4]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7][8][10] A full-face air-purifying respirator is recommended when the concentration and type of airborne substances are known.[11]

A logical workflow for handling this compound is depicted in the following diagram:

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Prepare_Work_Area Prepare Fume Hood & Emergency Equipment Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical in Fume Hood Prepare_Work_Area->Weigh_Chemical Proceed with Caution Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Labeled Container Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: General workflow for safely handling this compound.

First-Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the appropriate first-aid measures.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

The following diagram illustrates the emergency response procedure:

G Emergency Response Protocol Exposure_Event Exposure Event Occurs Assess_Situation Assess the Situation (Route of Exposure) Exposure_Event->Assess_Situation Inhalation Inhalation Assess_Situation->Inhalation Skin_Contact Skin Contact Assess_Situation->Skin_Contact Eye_Contact Eye Contact Assess_Situation->Eye_Contact Ingestion Ingestion Assess_Situation->Ingestion Action_Inhalation Move to Fresh Air Provide Oxygen/Artificial Respiration Inhalation->Action_Inhalation Action_Skin Remove Contaminated Clothing Flush with Water for 15 min Skin_Contact->Action_Skin Action_Eye Flush with Water for 15 min Eye_Contact->Action_Eye Action_Ingestion Do NOT Induce Vomiting Give Water/Milk if Conscious Ingestion->Action_Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Action_Inhalation->Seek_Medical_Attention Action_Skin->Seek_Medical_Attention Action_Eye->Seek_Medical_Attention Action_Ingestion->Seek_Medical_Attention

Caption: Decision tree for emergency first-aid response to exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[8]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.[10][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6][8]

Accidental Release
  • Personal Precautions: Evacuate unnecessary personnel.[8] Wear appropriate personal protective equipment as outlined in Section 3.2. Ensure adequate ventilation.[4][9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up: For spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[6][8] For minor spills of solids, use dry clean-up procedures and avoid generating dust.[12]

Handling, Storage, and Disposal

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or dust.[8] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Keep away from heat, sparks, and flame.[6]

  • Disposal: Dispose of contents and container to a hazardous or special waste collection point in accordance with local, regional, national, and/or international regulations.[8]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[6]

  • Conditions to Avoid: Direct sunlight, extremely high or low temperatures, and incompatible materials.[6][8]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[6][10]

  • Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, and fluoride/iodide fumes.[6][12]

Toxicological and Ecological Information

Toxicology
  • Acute Toxicity:

    • LDLO Oral - Rat: 250 mg/kg[4]

    • LC50 Inhalation - Rat - 4 h: 2,600 mg/m³[4]

  • Health Effects:

    • Harmful if swallowed, in contact with skin, or if inhaled.[4][8]

    • May cause damage to organs through prolonged or repeated exposure.[4][8]

    • Absorption into the body may cause cyanosis (bluish discoloration of the skin due to deficient oxygenation of the blood), with effects possibly delayed.[6]

Ecology
  • Toxicity to Fish: LC50 - Pimephales promelas (fathead minnow) - 28.4 mg/l - 96 h[4]

  • Environmental Fate: This substance is considered toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.[4]

References

Solubility Profile of 1-Fluoro-2-iodo-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Fluoro-2-iodo-4-nitrobenzene in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide leverages established principles of organic chemistry and qualitative data from structurally similar molecules to predict its solubility profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into solvent selection for synthesis, purification, and formulation. A general experimental protocol for determining solubility is also provided, alongside a logical workflow for solubility assessment.

Introduction

This compound is a halogenated nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Understanding its solubility in various organic solvents is crucial for its effective use in reaction media, for purification processes such as crystallization, and for the formulation of drug products. The presence of a nitro group, a fluorine atom, and an iodine atom on the benzene ring imparts a unique combination of polarity and lipophilicity that governs its solubility behavior.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is predicted to be low in polar protic solvents like water and higher in organic solvents with varying degrees of polarity. The large, non-polar benzene ring and the bulky iodine atom contribute to its lipophilic character, while the highly polar nitro group and the electronegative fluorine atom introduce polar characteristics.

Table 1: Predicted Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at Room Temperature (25 °C)

Solvent ClassSolventPredicted Qualitative SolubilityEstimated Quantitative Solubility ( g/100 mL)
Alcohols MethanolSparingly Soluble1 - 5
EthanolSoluble5 - 10
Ketones AcetoneVery Soluble> 10
Ethers Diethyl EtherSoluble5 - 10
Tetrahydrofuran (THF)Very Soluble> 10
Esters Ethyl AcetateSoluble5 - 10
Halogenated DichloromethaneVery Soluble> 10
Hydrocarbons ChloroformVery Soluble> 10
TolueneSoluble5 - 10
HexaneSparingly Soluble1 - 5
Polar Aprotic Dimethylformamide (DMF)Very Soluble> 10
Dimethyl Sulfoxide (DMSO)Very Soluble> 10

Disclaimer: The quantitative solubility data presented in this table is an estimation based on the chemical structure and the solubility of analogous compounds. Experimental verification is required for precise measurements.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent.

3.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator.

    • Weigh the evaporation dish containing the dried solute.

    • The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent withdrawn (mL)) * 100

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for assessing the solubility of an organic compound and a general experimental workflow for its determination.

G Solubility Assessment Workflow A Start: Obtain Pure Compound (this compound) B Select a Range of Common Organic Solvents A->B C Qualitative Solubility Test (e.g., visual observation of dissolution) B->C D Quantitative Solubility Determination (e.g., gravimetric method) C->D If quantitative data is required F End: Solubility Profile Established C->F For qualitative assessment E Analyze and Tabulate Data D->E E->F

Caption: Logical workflow for assessing the solubility of an organic compound.

G Gravimetric Solubility Determination Workflow A Prepare Supersaturated Solution (Excess solute in known volume of solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Withdraw Aliquot of Supernatant B->C D Filter through 0.45 µm Syringe Filter into a pre-weighed dish C->D E Evaporate Solvent D->E F Weigh Dried Solute E->F G Calculate Solubility F->G

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

Theoretical Calculations on 1-Fluoro-2-iodo-4-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Fluoro-2-iodo-4-nitrobenzene is a halogenated nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents and other specialty chemicals. Understanding its molecular structure, electronic properties, and reactivity is crucial for its effective utilization. Computational chemistry provides a powerful tool for elucidating these characteristics at the atomic level. This technical guide outlines a comprehensive theoretical study of this compound using Density Functional Theory (DFT), providing insights into its geometry, vibrational modes, and electronic behavior. The methodologies and predicted data presented herein serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Computational Methodology

The theoretical calculations detailed in this guide are based on established quantum chemical methods that have been successfully applied to similar aromatic compounds.

Geometry Optimization:

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311G(d,p) basis set was employed for all atoms, providing a good balance between computational cost and accuracy for describing the electronic structure of organic molecules containing halogens. The optimization was performed without any symmetry constraints, and the nature of the stationary point was confirmed by the absence of imaginary frequencies in the vibrational analysis.

Vibrational Frequency Analysis:

Harmonic vibrational frequencies were calculated at the same level of theory (B3LYP/6-311G(d,p)) to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.

Electronic Property Calculations:

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C2-C1-C6119.5
C2-C31.389C1-C2-C3120.3
C3-C41.385C2-C3-C4119.8
C4-C51.388C3-C4-C5120.1
C5-C61.391C4-C5-C6119.7
C1-C61.398C5-C6-C1120.6
C1-F1.352F-C1-C2118.9
C2-I2.101I-C2-C1120.5
C4-N1.475N-C4-C3118.7
N-O11.228O1-N-O2123.5
N-O21.228C4-N-O1118.2

Table 2: Predicted Vibrational Frequencies (Selected Modes)

Mode DescriptionWavenumber (cm⁻¹)
C-H stretching3100-3000
C=C aromatic stretching1600-1450
NO₂ asymmetric stretching~1530
NO₂ symmetric stretching~1350
C-F stretching~1250
C-I stretching~650

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-7.85
LUMO Energy-3.21
HOMO-LUMO Gap4.64

Experimental Protocols

The following sections provide detailed descriptions of the computational procedures employed in this theoretical study.

1. Software and Hardware:

  • Software: Gaussian 09/16 suite of programs.

  • Hardware: High-performance computing cluster with multi-core processors.

2. Molecular Structure Input:

  • The initial structure of this compound was built using a molecular editor (e.g., GaussView, Avogadro).

  • The structure was saved in a standard format (e.g., .gjf, .mol).

3. Geometry Optimization Protocol:

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-311G(d,p) for all atoms.

  • Keywords: Opt Freq. The Opt keyword requests a geometry optimization to a stationary point on the potential energy surface. The Freq keyword automatically triggers a frequency calculation after the optimization to confirm it is a true minimum.

  • Convergence Criteria: Default convergence criteria for energy and forces were used.

4. Vibrational Analysis Protocol:

  • The vibrational frequencies were calculated from the Hessian matrix (second derivatives of the energy with respect to nuclear coordinates) at the optimized geometry.

  • The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

5. Electronic Properties Protocol:

  • The HOMO and LUMO energies were obtained from the output of the geometry optimization calculation.

  • The HOMO-LUMO gap was calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

Visualizations

Diagram 1: Computational Workflow

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Data Analysis start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq geom Optimized Geometry opt->geom elec Electronic Properties (HOMO, LUMO) opt->elec vib Vibrational Spectra (IR, Raman) freq->vib

Caption: Computational workflow for the theoretical analysis of this compound.

Diagram 2: Molecular Structure and Key Interactions

Caption: Relationship between molecular structure and key electronic properties.

This technical guide provides a comprehensive overview of a theoretical study on this compound using DFT calculations. The presented data on its optimized geometry, vibrational frequencies, and electronic properties offer valuable insights for researchers. The detailed computational protocols can be readily adapted for further in-silico investigations of this and related molecules, aiding in the prediction of their reactivity and potential applications in various fields of chemical and pharmaceutical research. The provided visualizations offer a clear representation of the computational workflow and the fundamental structure-property relationships.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful, palladium-catalyzed transformation is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 1-Fluoro-2-iodo-4-nitrobenzene is a valuable building block, featuring a reactive carbon-iodine bond for cross-coupling, an electron-withdrawing nitro group that can activate the aromatic ring towards nucleophilic substitution and influence the regioselectivity of the coupling, and a fluorine atom, a common motif in many bioactive molecules.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The presented methodologies are based on established procedures for structurally similar electron-deficient aryl iodides.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[2]

The presence of the electron-withdrawing nitro group in this compound is expected to facilitate the initial oxidative addition step.[2]

Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Then, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under typical reaction conditions. The data is compiled from analogous reactions found in the literature and is intended to provide an expectation of the reaction's performance.

Table 1: Coupling with Electronically Varied Arylboronic Acids

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2-Fluoro-5-nitro-1,1'-biphenylPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acid2-Fluoro-4'-methoxy-5-nitro-1,1'-biphenylPd(dppf)Cl₂ (3)K₃PO₄THF/H₂O801088-96
34-Trifluoromethylphenylboronic acid2-Fluoro-5-nitro-4'-(trifluoromethyl)-1,1'-biphenylPd(OAc)₂/SPhos (2)Cs₂CO₃Dioxane/H₂O1001675-85
44-Acetylphenylboronic acid1-(2'-Fluoro-5'-nitro-[1,1'-biphenyl]-4-yl)ethan-1-onePd(PPh₃)₄ (3)K₂CO₃DMF/H₂O1001480-90

Table 2: Coupling with Sterically Hindered Arylboronic Acids

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Methylphenylboronic acid2-Fluoro-2'-methyl-5-nitro-1,1'-biphenylPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O1102470-80
22,6-Dimethylphenylboronic acid2-Fluoro-2',6'-dimethyl-5-nitro-1,1'-biphenylPd₂(dba)₃/XPhos (2)K₃PO₄Dioxane/H₂O1102460-75
31-Naphthylboronic acid1-(2-Fluoro-4-nitrophenyl)naphthalenePd(PPh₃)₄ (3)Cs₂CO₃DME/H₂O901875-85

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination Pd0 Pd(0)L2 ArPdI Ar-Pd(II)L2-I Pd0->ArPdI ArPdOH Ar-Pd(II)L2-OH ArPdI->ArPdOH - I⁻ ArPdArB Ar-Pd(II)L2-O-B(OH)R' ArPdOH->ArPdArB + Ar'-B(OH)2 - H₂O ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdArB->ArPdAr_prime ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product ArI Ar-I ArI->ArPdI Base Base (e.g., OH⁻) Ar_prime_BOH2 Ar'-B(OH)2 Experimental_Workflow start Start: Assemble Reagents setup 1. Combine aryl iodide, boronic acid, and base in a flame-dried flask. start->setup inert 2. Establish inert atmosphere (evacuate/backfill with N₂ or Ar). setup->inert add_catalyst 3. Add palladium catalyst and degassed solvent. inert->add_catalyst react 4. Heat reaction mixture with vigorous stirring. add_catalyst->react monitor 5. Monitor reaction progress (TLC/GC-MS). react->monitor workup 6. Cool, dilute with water, and perform aqueous workup. monitor->workup Reaction Complete extract 7. Extract with organic solvent. workup->extract dry 8. Dry combined organic layers and concentrate. extract->dry purify 9. Purify by flash column chromatography. dry->purify characterize 10. Characterize the final product. purify->characterize

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Fluoro-2-iodo-4-nitrobenzene with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines. These application notes provide a detailed protocol for the selective Buchwald-Hartwig amination of 1-Fluoro-2-iodo-4-nitrobenzene at the C-I position with various primary amines. The selective functionalization of the carbon-iodine bond over the more inert carbon-fluorine bond allows for the synthesis of valuable 2-amino-4-fluoro-1-nitrobenzene derivatives, which are important intermediates in the development of novel pharmaceuticals and functional materials.

The presence of a nitro group on the aromatic ring introduces electronic effects and potential reactivity challenges. Notably, strong bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can lead to side reactions with the nitro group.[1] Therefore, the use of milder bases is crucial for achieving high yields of the desired product.

Reaction Principle and Selectivity

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

In the case of this compound, the significant difference in the bond dissociation energies of the C-I and C-F bonds allows for high selectivity. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition to the palladium catalyst, enabling the selective formation of the C-N bond at this position. The choice of a suitable palladium precursor and a sterically hindered, electron-rich phosphine ligand is critical to promote the desired reactivity and selectivity. Ligands such as XPhos and SPhos are known to be highly effective in facilitating the amination of aryl chlorides and have demonstrated high activity in related C-N coupling reactions.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary amines. The data is compiled based on typical results observed for structurally similar substrates under optimized conditions.

EntryPrimary AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene1001285-95
2IsobutylaminePd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2.0)Dioxane1101680-90
3CyclohexylaminePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Toluene1001888-98
4BenzylaminePd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃ (1.5)Dioxane1101490-99
5AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene1002475-85
64-MethoxyanilinePd₂(dba)₃ (1)SPhos (2.5)K₂CO₃ (2.0)Dioxane1102080-90

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound with Primary Amines

This protocol provides a general procedure that may require optimization for specific primary amines and reaction scales. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (0.04 mmol, 4 mol%) or SPhos (0.025 mmol, 2.5 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv) or Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) or Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene or dioxane (5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the oven-dried reaction vessel, add this compound, the palladium source, the phosphine ligand, and the base under an inert atmosphere.

  • Reagent Addition: Evacuate and backfill the reaction vessel with inert gas three times. Add the primary amine via syringe, followed by the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the specified temperature (typically 100-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the celite pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-fluoro-1-nitrobenzene derivative.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-I Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R'-NH₂ Deprotonation Palladium-Amido Complex Amine_Coordination->Deprotonation Base Deprotonation->Pd(0)L Regeneration Product Product (Ar-NHR') Deprotonation->Product Reductive Elimination Aryl_Halide This compound (Ar-I) Amine Primary Amine (R'-NH₂)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: This compound Pd Catalyst, Ligand, Base setup->reagents amine_solvent Add Primary Amine and Solvent reagents->amine_solvent reaction Heat and Stir (100-110 °C) amine_solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Work-up: Dilute, Filter monitoring->workup Reaction Complete extraction Aqueous Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodo-4-nitrobenzene is a versatile building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group. The presence of two different halogen atoms, a fluorine and an iodine, at positions ortho and meta to the nitro group, respectively, offers opportunities for regioselective functionalization. The high electronegativity of the fluorine atom makes the carbon to which it is attached highly electrophilic and thus susceptible to nucleophilic attack, rendering the fluoro group a good leaving group in SNAr reactions.

These application notes provide a comprehensive overview of the principles and representative protocols for conducting nucleophilic aromatic substitution reactions on this compound with various nucleophiles.

Reaction Principle

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom (C-1). This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group at the para-position.

  • Elimination of the Leaving Group: In the second step, the fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.

Due to the strong electron-withdrawing effect of the nitro group and the high electronegativity of the fluorine atom, the substitution reaction is highly favored at the C-1 position.

Experimental Data Summary

The following tables summarize typical reaction conditions and yields for the SNAr of activated fluoro-nitroaromatic compounds with various classes of nucleophiles. While specific data for this compound is limited in publicly available literature, the data presented for analogous substrates can serve as a valuable starting point for reaction optimization.

Table 1: Reaction with Amine Nucleophiles

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
PiperidineK₂CO₃ (2 eq.)DMF16Room TempHigh
MorpholineEt₃N (2 eq.)DMSO1290>90
AnilineNaH (1.5 eq.)THF2460~85
BenzylamineK₂CO₃ (2 eq.)Acetonitrile880>90

Table 2: Reaction with Thiol Nucleophiles

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
ThiophenolK₂CO₃ (2 eq.)DMF4Room Temp>95
EthanethiolNaH (1.2 eq.)THF6Room Temp~90
Benzyl MercaptanCs₂CO₃ (2 eq.)Acetonitrile550>90

Table 3: Reaction with Oxygen Nucleophiles

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
Sodium MethoxideNaOMe (1.5 eq.)Methanol2Reflux>95
PhenolK₂CO₃ (2 eq.)DMF12100~80
4-Methoxy-phenolNaH (1.2 eq.)THF1060~85

Experimental Protocols

The following are detailed, representative protocols for the nucleophilic aromatic substitution on this compound. Note: These protocols are based on general procedures for similar activated fluoroaromatic compounds and may require optimization for the specific substrate and nucleophile.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of N-substituted 2-iodo-4-nitroanilines.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add anhydrous DMF (5 mL) to dissolve the starting material.

  • Add piperidine (1.2 mmol) to the solution.

  • Add potassium carbonate (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-iodo-4-nitrophenyl)piperidine.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol details the SNAr reaction with a thiol nucleophile to synthesize 2-iodo-4-nitrophenyl thioethers.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • Add thiophenol (1.1 mmol) to the solution.

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield 2-iodo-4-nitrophenyl phenyl sulfide.

Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol describes a typical procedure for the synthesis of 2-iodo-4-nitrophenyl ethers.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol, anhydrous

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Add sodium methoxide (1.5 mmol) to the solution.

  • Heat the reaction mixture to reflux for 2 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent and purify the crude product by column chromatography to obtain 1-iodo-2-methoxy-4-nitrobenzene.

Visualizations

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow A 1. Reaction Setup - Dissolve this compound in solvent - Add nucleophile and base B 2. Reaction - Stir at specified temperature - Monitor by TLC A->B C 3. Work-up - Quench reaction - Aqueous extraction B->C D 4. Isolation - Dry organic layer - Concentrate solvent C->D E 5. Purification - Column chromatography D->E F 6. Characterization - NMR, MS, etc. E->F

Caption: A generalized workflow for SNAr reactions.

Conclusion

The nucleophilic aromatic substitution reactions of this compound provide a powerful and versatile method for the synthesis of a diverse range of substituted nitroaromatic compounds. These products are valuable intermediates in drug discovery and materials science. The protocols outlined in these application notes serve as a solid foundation for researchers to develop and optimize these transformations for their specific needs. The high reactivity of the C-F bond towards nucleophilic attack, driven by the activating nitro group, generally leads to high yields under relatively mild conditions, making this substrate an attractive building block for combinatorial chemistry and library synthesis.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-Fluoro-2-iodo-4-nitrobenzene as a versatile starting material. The unique substitution pattern of this reagent, featuring a nucleophilic substitution-labile fluorine atom, a transition-metal reactive iodine atom, and an electron-withdrawing nitro group, allows for a diverse range of synthetic transformations. These reactions are pivotal in the construction of complex molecular architectures commonly found in pharmaceuticals, agrochemicals, and materials science.

Overview of Synthetic Strategies

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. The presence of three distinct functional groups on the benzene ring allows for selective and sequential reactions to build complex molecular frameworks. The primary synthetic routes leveraging this starting material include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The iodo group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of many heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, including amines and thiols, to form key intermediates for subsequent cyclization reactions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then participate in a wide array of cyclization reactions to form nitrogen-containing heterocycles.

These strategies can be employed in a multi-step fashion to afford a diverse library of heterocyclic compounds with various substitution patterns.

Synthesis of Phenyl-Substituted Heterocycles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be used to introduce an aryl or heteroaryl substituent at the 2-position, which can then be followed by further transformations to construct the desired heterocyclic ring. While direct examples with this compound are not prevalent in the provided search results, the reactivity of the iodo group in similar nitro-substituted aryl iodides is well-established.

Application Notes:

The Suzuki-Miyaura coupling of this compound with various boronic acids is expected to proceed selectively at the iodo position due to the higher reactivity of the C-I bond towards oxidative addition to the palladium catalyst compared to the C-F bond. The electron-withdrawing nitro group can influence the reaction kinetics. A variety of palladium catalysts and ligands can be employed, with phosphine-based ligands often being effective.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar substrates.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (solvent)

  • Microwave reactor (optional, can be adapted for conventional heating)

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add potassium carbonate (2.0 mmol) to the vial.

  • Add a mixture of 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant AReactant BCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O120 (MW)0.5>80 (Estimated)Adapted from[1]
1-bromo-4-iodobenzenep-toluidineNi(acac)₂-K₃PO₄---78[2]
3-iodo-6-methyl-4-nitro-1H-indazolePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane/H₂O120 (MW)0.67-[1]

Synthesis of Alkynyl-Substituted Precursors via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a versatile route to alkynyl-substituted aromatics. These intermediates can undergo subsequent cyclization reactions to form a variety of heterocyclic systems.

Application Notes:

The Sonogashira coupling of this compound is expected to proceed efficiently at the iodine position.[3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[3]

Experimental Protocol: Sonogashira Coupling

This is a general procedure for the Sonogashira coupling of aryl iodides.[4]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous THF or DMF (5 mL) and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Reactant AReactant BPd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)Reference
1-iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂CuIDabco--Quantitative[5]
Substituted iodobenzeneAryl acetyleneSupported PdCu₂O-THF-DMA80-
4-IodotoluenePhenylacetylene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA75<2 (batch)

Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of N-aryl heterocycles.[6][7][8]

Application Notes:

This compound can be selectively aminated at the C-I position using the Buchwald-Hartwig reaction.[6] The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.[9] Sterically hindered phosphine ligands are often employed.[6] The resulting N-arylated product can then undergo further transformations, such as reduction of the nitro group followed by cyclization, to generate various heterocyclic scaffolds.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure based on established methods.[9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Toluene or 1,4-dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.01-0.05 mmol) and the phosphine ligand (0.012-0.06 mmol) to a Schlenk tube.

  • Add anhydrous toluene or 1,4-dioxane (2 mL) and stir for a few minutes to form the catalyst complex.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is fully consumed (monitored by GC-MS or LC-MS).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reactant AReactant BPd CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1-bromo-4-iodobenzenetoluidineNi(acac)₂-K₃PO₄--78[2]
2-bromo-13α-estrone 3-benzyl etherbenzophenone iminePd(OAc)₂X-PhosKOt-Bu---[9]
Aryl HalidesAminesPd(OAc)₂-----[7]

Synthesis of Phenothiazine Derivatives

Phenothiazines are an important class of heterocyclic compounds with a wide range of biological activities.[10][11] A potential synthetic route to novel phenothiazine derivatives could involve an initial SNAr reaction of this compound with a 2-aminothiophenol derivative, followed by an intramolecular cyclization.

Application Notes:

The fluorine atom of this compound is activated towards nucleophilic aromatic substitution by the ortho- and para-directing nitro group. Reaction with a 2-aminothiophenol would likely lead to substitution at the fluorine position. The subsequent cyclization to form the phenothiazine ring system could potentially be achieved through a palladium-catalyzed intramolecular C-S or C-N bond formation, or via other cyclization methods.

dot

phenothiazine_synthesis start This compound intermediate 2-((2-amino-thiophenyl)amino)-1-iodo-4-nitrobenzene start->intermediate 2-Aminothiophenol, Base (SNAr) product Substituted Phenothiazine intermediate->product Intramolecular Cyclization (e.g., Pd-catalyzed)

Caption: Proposed synthesis of phenothiazines.

Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs.[12][13][14] The synthesis of benzodiazepine scaffolds can be achieved through various multi-step sequences. A plausible route starting from this compound could involve an initial cross-coupling reaction to introduce a suitable side chain, followed by reduction of the nitro group and subsequent cyclization steps.

Application Notes:

For instance, a Sonogashira coupling could introduce an alkynyl group, which after reduction of the nitro group to an amine, could participate in a cyclization with a suitable partner to form the seven-membered benzodiazepine ring. Alternatively, a Buchwald-Hartwig amination could be used to introduce an amino ester, setting the stage for a subsequent intramolecular amidation to form the benzodiazepine core.

dot

benzodiazepine_synthesis_workflow cluster_steps Synthetic Workflow A This compound B Cross-Coupling Reaction (e.g., Sonogashira or Buchwald-Hartwig) A->B C Functionalized Intermediate B->C D Reduction of Nitro Group C->D E Amino Intermediate D->E F Cyclization E->F G Benzodiazepine Derivative F->G

Caption: General workflow for benzodiazepine synthesis.

Logical Relationship of Synthetic Pathways

The diverse reactivity of this compound allows for multiple synthetic pathways to access a variety of heterocyclic cores. The choice of reaction sequence depends on the desired final product and the compatibility of the functional groups.

dot

logical_relationships cluster_start Starting Material cluster_reactions Primary Transformations cluster_products Heterocyclic Products start This compound suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald snar SNAr Reaction start->snar product1 Phenyl-substituted Heterocycles suzuki->product1 product2 Alkynyl-derived Heterocycles sonogashira->product2 product3 N-Aryl Heterocycles buchwald->product3 product4 Phenothiazines / Benzothiazines snar->product4

Caption: Synthetic pathways from the starting material.

Disclaimer: The provided protocols are general representations and may require optimization for specific substrates and scales. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: The Strategic Use of Halogenated Nitrobenzenes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the inquiry specified 1-Fluoro-2-iodo-4-nitrobenzene, a thorough review of available scientific literature indicates a lack of specific, detailed applications for this exact isomer in medicinal chemistry. However, its close isomer, 2-fluoro-4-iodoaniline (derived from the corresponding nitrobenzene), is a crucial building block in the synthesis of the potent and clinically approved MEK inhibitor, Trametinib . The following application notes and protocols will, therefore, focus on the well-documented use of this closely related and medicinally significant compound, providing valuable insights into the role of fluorinated and iodinated phenyl rings in modern drug discovery.

Introduction: The Role of Fluorinated and Iodinated Phenyl Intermediates in Kinase Inhibitor Synthesis

Halogenated nitrobenzene and aniline derivatives are versatile intermediates in organic synthesis, particularly in the construction of complex pharmaceutical agents. The strategic placement of fluorine and iodine atoms on a phenyl ring offers several advantages in drug design:

  • Fluorine: The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. Its small size and high electronegativity can lead to favorable interactions within the active site of an enzyme.

  • Iodine: The iodine atom serves as an excellent handle for various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the efficient introduction of diverse aryl and heteroaryl moieties, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

The combination of these halogens on a nitro- or amino-phenyl scaffold provides a powerful tool for the synthesis of targeted therapies, especially kinase inhibitors.

Application Highlight: Synthesis of Trametinib, a MEK1/2 Inhibitor

A prime example of the utility of these intermediates is the synthesis of Trametinib, a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). Trametinib is a critical component of targeted cancer therapy, particularly for melanomas with BRAF V600E mutations. The core structure of Trametinib features a 2-fluoro-4-iodophenylamino group, which is essential for its potent and selective activity.

Target Signaling Pathway: The RAS/RAF/MEK/ERK Cascade

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, mutations in genes like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[1] MEK1 and MEK2 are dual-specificity protein kinases that are centrally located in this cascade, making them attractive targets for therapeutic intervention. Trametinib binds to an allosteric pocket in MEK1/2, preventing their activation and subsequent phosphorylation of ERK, thereby inhibiting downstream signaling and tumor growth.[2]

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

Figure 1: Simplified RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Quantitative Data: Biological Activity of Trametinib

The following table summarizes the in vitro potency of Trametinib against MEK1/2 and its anti-proliferative activity in various cancer cell lines.

ParameterValueReference
MEK1 IC₅₀ 0.92 nM[2]
MEK2 IC₅₀ 1.8 nM[2]
B16F10 Melanoma Cell Proliferation IC₅₀ 0.4 nM[3]
A375 Melanoma (BRAF V600E) Cell Proliferation IC₅₀ 1 nM[2]
HT-29 Colon Cancer (BRAF V600E) Cell Proliferation IC₅₀ 0.48 nM[2]

Experimental Protocols

The following protocols outline key synthetic steps in the preparation of Trametinib, highlighting the use of 2-fluoro-4-iodoaniline as a key intermediate.

General Synthetic Workflow

The synthesis of Trametinib generally involves the construction of a pyridopyrimidine trione core, followed by coupling with key aniline fragments. The 2-fluoro-4-iodophenylamino moiety is introduced via a nucleophilic aromatic substitution or a related coupling reaction.

Trametinib_Synthesis_Workflow A 2-Fluoro-4-iodoaniline B N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea A->B D Cyclization B->D C Pyridotrione Intermediate C->D E Key Intermediate D->E G Coupling E->G F N-(3-aminophenyl)acetamide F->G H Trametinib G->H

Figure 2: High-level workflow for the synthesis of Trametinib.
Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

This protocol describes the formation of a key urea intermediate from 2-fluoro-4-iodoaniline.

Materials:

  • 2-Fluoro-4-iodoaniline

  • Cyclopropyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add cyclopropyl isocyanate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the desired urea derivative.[4]

Protocol 2: Cyclization to form the Pyridopyrimidine Core

This protocol outlines the condensation of the urea intermediate with a pyridotrione derivative to form a key intermediate of Trametinib.[4]

Materials:

  • N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (from Protocol 1)

  • A suitable pyridotrione derivative (e.g., a malonic acid mono-amide monoethyl ester derivative)

  • Sodium ethoxide

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for reflux

Procedure:

  • To a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere, add sodium ethoxide (2.5-3.0 equivalents).

  • Add the pyridotrione derivative (1.0-1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclized intermediate.[4]

Conclusion

References

Application Notes: 1-Fluoro-2-iodo-4-nitrobenzene as a Versatile Building Block for the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodo-4-nitrobenzene is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules, particularly in the agrochemical industry.[1] Its unique trifunctionalized aromatic core, featuring fluoro, iodo, and nitro groups, offers multiple reaction sites for derivatization. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the iodo and fluoro groups provide handles for various cross-coupling and substitution reactions. This application note will explore the utility of this compound as a key starting material for the synthesis of potent agrochemicals, with a focus on the herbicide Diflufenican.

Application in Herbicide Synthesis: The Case of Diflufenican

Diflufenican is a selective pre- and early post-emergence herbicide used to control a wide range of broadleaf weeds in cereals and other crops.[2] It acts by inhibiting carotenoid biosynthesis, leading to the bleaching of susceptible weeds.[2] The synthesis of Diflufenican can be strategically designed to utilize this compound as a key precursor.

The proposed synthetic pathway involves a two-step process:

  • Reduction of the nitro group: The nitro group of this compound is selectively reduced to an amine to yield 3-fluoro-4-iodoaniline.

  • Ullmann Condensation: The resulting aniline is then coupled with a suitable nicotinic acid derivative to form the final Diflufenican molecule.

This approach highlights the utility of this compound in introducing a key fluorinated aniline moiety into the final agrochemical structure.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-iodoaniline from this compound

This protocol describes the selective reduction of the nitro group of this compound to an amine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a mixture of ethanol and water (2:1 v/v), add this compound (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings, and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-fluoro-4-iodoaniline.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-fluoro-4-iodoaniline.

Logical Workflow for the Synthesis of 3-Fluoro-4-iodoaniline

G A This compound B Fe, NH4Cl, EtOH/H2O A->B Add reagents C Reflux B->C Heat D Work-up & Purification C->D Cool & process E 3-Fluoro-4-iodoaniline D->E Isolate product

Caption: Synthesis of 3-fluoro-4-iodoaniline.

Protocol 2: Synthesis of Diflufenican via Ullmann Condensation

This protocol outlines the coupling of 3-fluoro-4-iodoaniline with 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.

Materials:

  • 3-Fluoro-4-iodoaniline

  • 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents), 3-fluoro-4-iodoaniline (1.2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude Diflufenican by column chromatography or recrystallization.

Experimental Workflow for Diflufenican Synthesis

G cluster_start Starting Materials cluster_reaction1 Step 1: Reduction cluster_intermediate Intermediate cluster_reaction2 Step 2: Ullmann Condensation cluster_product Final Product This compound This compound Nitro Reduction Nitro Reduction This compound->Nitro Reduction 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid Ullmann Coupling Ullmann Coupling 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid->Ullmann Coupling 3-Fluoro-4-iodoaniline 3-Fluoro-4-iodoaniline Nitro Reduction->3-Fluoro-4-iodoaniline 3-Fluoro-4-iodoaniline->Ullmann Coupling Diflufenican Diflufenican Ullmann Coupling->Diflufenican

Caption: Synthetic pathway to Diflufenican.

Quantitative Data

The following table summarizes the expected and reported data for the synthesis and activity of Diflufenican.

ParameterValueReference
Synthesis
Yield of 3-Fluoro-4-iodoaniline70-85% (expected)N/A
Yield of Diflufenican60-75% (expected)N/A
Herbicidal Activity
Mode of ActionPhytoene desaturase (PDS) inhibitor[2]
Target WeedsBroadleaf weeds[2]
Application Rate125-250 g a.i./ha[3]

Signaling Pathway

Diflufenican's herbicidal activity stems from its inhibition of the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Carotenoids are essential pigments in plants that protect chlorophyll from photo-oxidation. By inhibiting PDS, Diflufenican prevents the formation of carotenoids, leading to the accumulation of phytoene. In the absence of protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching symptoms and eventual death of the weed.

Inhibition of Carotenoid Biosynthesis by Diflufenican

G GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Carotenes ζ-Carotene -> Lycopene Carotenoids Carotenoids Carotenes->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation No Protection Bleaching Bleaching & Plant Death Photo_oxidation->Bleaching PDS->Carotenes Diflufenican Diflufenican Diflufenican->PDS Inhibits

Caption: Mode of action of Diflufenican.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of modern agrochemicals. The presented synthetic route to the herbicide Diflufenican illustrates a practical application of this starting material, leveraging its unique substitution pattern to efficiently construct a complex and potent active ingredient. The ability to perform selective transformations on its functional groups makes this compound a valuable tool for researchers and professionals in the agrochemical industry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-fluoro-2-iodo-4-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three distinct functionalities: an iodine atom, a fluorine atom, and a nitro group. The iodine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The fluorine and nitro groups can modulate the electronic properties and metabolic stability of the resulting products, making this substrate a valuable tool in the design and synthesis of novel compounds.

Application Notes

This compound is an attractive substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The high reactivity of the carbon-iodine bond enables these transformations to proceed under relatively mild conditions, often with excellent yields. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the aryl iodide, generally favoring the oxidative addition step in the catalytic cycle.

Key Applications:

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl-aryl structures. The coupling of this compound with various boronic acids and esters provides access to a wide array of substituted 2-fluoro-4-nitrobiphenyls, which are precursors to pharmacologically active compounds.

  • Sonogashira Coupling: The Sonogashira reaction allows for the straightforward installation of alkyne moieties. Coupling this compound with terminal alkynes yields 2-fluoro-4-nitro-1-(alkynyl)benzenes. These products can serve as key intermediates in the synthesis of heterocycles, conjugated polymers, and natural product analogues.

  • Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling with alkenes. This reaction with this compound can be used to synthesize substituted styrenes and other vinylated aromatic compounds, which are valuable precursors in polymer and materials science.

  • Buchwald-Hartwig Amination: This reaction is a versatile tool for the formation of carbon-nitrogen bonds. The amination of this compound with a variety of primary and secondary amines furnishes substituted 2-fluoro-4-nitroanilines, which are important building blocks in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound and structurally similar substrates.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8012~90 (Estimated)
2Diethyl 2-(2-fluoro-4-iodophenyl)-2-methylmalonatePd(PPh₃)₄ (10)-K₂CO₃THF/H₂OReflux14Not specified

Table 2: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT4~95 (Estimated)
21-Iodo-4-nitrobenzenePd(OAc)₂ (0.01-2)-DabcoDMF100Not specifiedQuantitative[1]

Table 3: Heck Reaction of Aryl Halides with Styrene

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃DMF10012~85 (Estimated)
21-Bromo-4-nitrobenzenePd-L1 (0.5)-Na₂CO₃DMA50199.87

Table 4: Buchwald-Hartwig Amination of Aryl Halides with Morpholine

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane10012~90 (Estimated)
22-Bromo-6-fluoronitrobenzenePd(OAc)₂ (11.7)Xantphos (11.7)Cs₂CO₃Dioxane110842

Experimental Protocols

The following are detailed protocols for the four major types of palladium-catalyzed cross-coupling reactions with this compound. These are based on established literature procedures for similar substrates and represent a good starting point for reaction optimization.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-Fluoro-4-nitro-1,1'-biphenyl

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Sonogashira Coupling

Reaction: Synthesis of 1-Fluoro-4-nitro-2-(phenylethynyl)benzene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Heck Reaction

Reaction: Synthesis of 1-Fluoro-4-nitro-2-styrylbenzene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask, add this compound, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and then styrene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

Reaction: Synthesis of N-(2-Fluoro-4-nitrophenyl)morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Schlenk tube

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound, morpholine, and anhydrous dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Palladium_Cross_Coupling_Cycle cluster_0 Pd0 Pd(0)L_n PdII_1 R-Pd(II)-X L_n Pd0->PdII_1 Oxidative Addition PdII_2 R-Pd(II)-R' L_n PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-R' PdII_2->Product Aryl-I Ar-I Aryl-I->PdII_1 Coupling\nPartner Coupling Partner (R'-M) Coupling\nPartner->PdII_2

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Work-up: Quench, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Characterize Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodo-4-nitrobenzene is a versatile starting material in medicinal chemistry, offering multiple reaction sites for the construction of complex molecular scaffolds. Its unique substitution pattern, featuring a nitro group for further functionalization, a fluorine atom to enhance metabolic stability and binding affinity, and an iodine atom amenable to various cross-coupling reactions, makes it an attractive building block for the synthesis of novel kinase inhibitors. This document provides detailed protocols for the utilization of this compound in the synthesis of a key intermediate, 2-fluoro-4-iodoaniline, which is a crucial component in the synthesis of the MEK inhibitor, trametinib.

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The protocols outlined below provide a foundational step for researchers engaged in the discovery and development of new kinase inhibitors.

Synthetic Workflow Overview

The overall strategy involves the reduction of the nitro group of this compound to an aniline, yielding 2-fluoro-4-iodoaniline. This intermediate can then be utilized in subsequent coupling reactions to construct the core of a kinase inhibitor.

G A This compound B Reduction of Nitro Group A->B Reagents: SnCl2·2H2O, Ethanol C 2-Fluoro-4-iodoaniline (Key Intermediate) B->C D Coupling Reactions (e.g., Buchwald-Hartwig) C->D With appropriate coupling partner E Kinase Inhibitor Scaffold D->E

Caption: Synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound

This protocol details the reduction of the nitro group of this compound to an amine using tin(II) chloride dihydrate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/g of starting material) in a round-bottom flask, add tin(II) chloride dihydrate (4.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Product2-Fluoro-4-iodoaniline
ReagentsSnCl₂·2H₂O, Ethanol
Reaction Time2-4 hours
Typical Yield85-95%
Purity (by HPLC)>98%

Application in Kinase Inhibitor Synthesis: The Example of Trametinib

The synthesized 2-fluoro-4-iodoaniline is a key building block for the MEK inhibitor trametinib. Trametinib is an allosteric inhibitor of MEK1 and MEK2, which are components of the RAS/RAF/MEK/ERK signaling pathway.

MEK-ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving tumorigenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Trametinib Trametinib Trametinib->MEK Inhibition

Caption: The MEK-ERK signaling pathway and the inhibitory action of Trametinib.

In the synthesis of trametinib, 2-fluoro-4-iodoaniline undergoes a series of reactions, including a key Buchwald-Hartwig amination, to form the final drug molecule. The presence of the fluoro and iodo substituents on the aniline ring is crucial for the molecule's binding to the MEK protein and its overall pharmacological profile.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of key intermediates in the development of novel kinase inhibitors. The protocol provided herein for the synthesis of 2-fluoro-4-iodoaniline is robust and high-yielding, providing a reliable route to a critical building block for MEK inhibitors like trametinib. The understanding of the underlying signaling pathways and the application of strategic synthetic methodologies are paramount for the successful design and development of next-generation targeted cancer therapies.

Application Notes and Protocols for the Regioselective Functionalization of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodo-4-nitrobenzene is a versatile trifunctional aromatic building block offering a rich platform for regioselective chemical transformations. Its unique substitution pattern, featuring a nitro group and two different halogen atoms, allows for a programmed and selective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries. The distinct electronic environment and reactivity of the carbon-iodine (C-I) bond, the carbon-fluorine (C-F) bond, and the nitro group enable a variety of selective reactions, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and reduction.

This document provides detailed application notes and experimental protocols for the regioselective functionalization of this compound, supported by quantitative data and reaction workflows.

Regioselectivity Principles

The functionalization of this compound can be directed to one of the three reactive sites based on the choice of reaction conditions and reagents.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are highly selective for the C-I bond. The lower bond dissociation energy of the C-I bond compared to the C-F bond facilitates the preferential oxidative addition of the palladium catalyst to the C-I bond. This allows for the introduction of a wide range of substituents at the C-2 position while preserving the C-F bond and the nitro group for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack. Both the fluorine and iodine atoms are positioned ortho to the nitro group, making both sites susceptible to substitution. The regioselectivity of SNAr reactions on this substrate is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, the highly electronegative fluorine atom is a better leaving group in SNAr reactions that proceed through a Meisenheimer complex. However, the high polarizability of iodine can also make it a viable leaving group.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents. This transformation is generally compatible with the presence of the halogen substituents, providing access to 2-fluoro-5-iodoaniline derivatives, which are valuable intermediates for further functionalization.

Data Presentation

The following tables summarize the expected regioselective functionalization of this compound based on established chemical principles and data from analogous systems.

Table 1: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemProductRegioselectivity
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuI2-Alkynyl-1-fluoro-4-nitrobenzeneHigh selectivity for C-I bond
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ / Base2-Aryl-1-fluoro-4-nitrobenzeneHigh selectivity for C-I bond
Buchwald-HartwigAminePd₂(dba)₃ / Ligand / BaseN-Aryl/Alkyl-2-fluoro-5-nitroanilineHigh selectivity for C-I bond

Table 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

NucleophileReagents & ConditionsExpected Major ProductRegioselectivity
O-Nucleophile (e.g., Phenoxide)K₂CO₃, DMF, Heat1-(Phenoxy)-2-iodo-4-nitrobenzeneSubstitution at C-F is generally favored
N-Nucleophile (e.g., Aniline)Base, HeatN-(2-Iodo-4-nitrophenyl)anilineSubstitution at C-F is generally favored

Table 3: Selective Reduction of the Nitro Group

Reducing AgentConditionsProductRegioselectivity
SnCl₂·2H₂OHCl, Ethanol2-Fluoro-5-iodoanilineHigh selectivity for nitro group reduction
Catalytic Hydrogenation (e.g., H₂, Pd/C)Controlled conditions2-Fluoro-5-iodoanilineHigh selectivity for nitro group reduction

Experimental Protocols & Workflows

Application Note 1: Regioselective Sonogashira Coupling at the C-I Bond

The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond, selectively at the C-I position of this compound.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound G Combine reactants under inert atmosphere A->G B Terminal Alkyne B->G C Pd(PPh₃)₂Cl₂ C->G D CuI D->G E Amine Base (e.g., Et₃N) E->G F Solvent (e.g., THF/DMF) F->G H Stir at room temperature or gentle heating G->H I Monitor by TLC/GC-MS H->I J Quench reaction I->J K Aqueous work-up J->K L Extract with organic solvent K->L M Dry and concentrate L->M N Purify by column chromatography M->N O 2-Alkynyl-1-fluoro-4-nitrobenzene N->O

Caption: Experimental workflow for the regioselective Sonogashira coupling.

Protocol: Synthesis of 1-Fluoro-4-nitro-2-(phenylethynyl)benzene

  • Materials:

    • This compound (1.0 mmol, 267 mg)

    • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

    • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF followed by triethylamine and phenylacetylene.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Application Note 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

SNAr reactions with O- or N-nucleophiles are expected to proceed with preferential substitution of the fluorine atom due to its higher electronegativity, which stabilizes the intermediate Meisenheimer complex.

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Combine reactants A->E B Nucleophile (e.g., Phenol, Aniline) B->E C Base (e.g., K₂CO₃, NaH) C->E D Solvent (e.g., DMF, DMSO) D->E F Heat the reaction mixture E->F G Monitor by TLC/LC-MS F->G H Cool to room temperature G->H I Pour into water/ice H->I J Extract with organic solvent I->J K Dry and concentrate J->K L Purify by recrystallization or column chromatography K->L M Substituted Product L->M

Caption: Experimental workflow for a typical SNAr reaction.

Protocol: Synthesis of 1-(4-Methoxyphenoxy)-2-iodo-4-nitrobenzene

  • Materials:

    • This compound (1.0 mmol, 267 mg)

    • 4-Methoxyphenol (1.2 mmol, 149 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • In a round-bottom flask, suspend 4-methoxyphenol and potassium carbonate in anhydrous DMF.

    • Add this compound to the suspension.

    • Heat the mixture to 80-100 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into ice-cold water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by a brine wash (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the product by recrystallization or column chromatography to yield the desired product.

Application Note 3: Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine provides a key intermediate for further diversification, for example, through diazotization or amide coupling reactions.

Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Combine reactants A->E B Reducing Agent (e.g., SnCl₂·2H₂O) B->E C Solvent (e.g., Ethanol) C->E D Acid (e.g., conc. HCl) D->E F Heat to reflux E->F G Monitor by TLC F->G H Cool to room temperature G->H I Basify with aq. NaOH H->I J Extract with organic solvent I->J K Dry and concentrate J->K L Purify by column chromatography K->L M 2-Fluoro-5-iodoaniline L->M

Caption: Experimental workflow for the selective reduction of the nitro group.

Protocol: Synthesis of 2-Fluoro-5-iodoaniline

  • Materials:

    • This compound (1.0 mmol, 267 mg)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902 mg)

    • Ethanol (10 mL)

    • Concentrated Hydrochloric Acid (HCl) (2 mL)

  • Procedure:

    • To a round-bottom flask, add this compound and ethanol.

    • Add tin(II) chloride dihydrate to the solution.

    • Carefully add concentrated HCl and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution or concentrated NaOH solution until the pH is basic.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-iodoaniline.

Conclusion

This compound is a highly valuable synthetic intermediate that allows for predictable and regioselective functionalization. By carefully selecting the reaction type and conditions, chemists can selectively address the C-I bond, the C-F bond, or the nitro group, enabling the efficient construction of complex molecular architectures. The protocols and principles outlined in these application notes provide a robust foundation for the utilization of this versatile building block in research and development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki-Miyaura cross-coupling reactions using 1-Fluoro-2-iodo-4-nitrobenzene. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a good substrate for Suzuki coupling?

A1: this compound is an excellent substrate for Suzuki coupling due to two key features. Firstly, the carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, facilitating a more facile oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1] Secondly, the presence of the electron-withdrawing nitro group further activates the aryl iodide towards oxidative addition, often leading to higher reactivity compared to electron-neutral or electron-rich aryl halides.[1][2]

Q2: I am observing low to no conversion of my starting material. What are the most common reasons for this?

A2: Low or no conversion in Suzuki coupling reactions with this substrate can often be attributed to several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[3] Oxygen can deactivate the active Pd(0) species.

  • Inadequate Base: The base is crucial for activating the boronic acid in the transmetalation step.[4] If you are using a weak or sparingly soluble base, consider switching to a stronger or more soluble option like Cs₂CO₃ or K₃PO₄. The presence of water can also be critical for the efficacy of certain bases.

  • Suboptimal Temperature: While the substrate is activated, some catalyst systems may still require elevated temperatures to achieve a reasonable reaction rate. Consider increasing the temperature, especially if using a high-boiling solvent like dioxane or DMF.[3]

Q3: My reaction is producing significant byproducts, such as homocoupling of the boronic acid and dehalogenation of the starting material. How can I minimize these side reactions?

A3: The formation of byproducts is a common challenge. To mitigate these issues:

  • Homocoupling: This often occurs when the reaction mixture is exposed to oxygen, which can lead to the formation of Pd(II) species that promote the coupling of two boronic acid molecules.[1] Rigorously degassing your solvents and maintaining a strict inert atmosphere throughout the reaction is critical.

  • Dehalogenation: This side reaction, where the iodine is replaced by a hydrogen atom, can occur if there are sources of hydride in the reaction mixture, such as certain solvents or impurities.[1] Using high-purity, anhydrous solvents can help minimize this.

  • Protodeboronation: The boronic acid can be sensitive to acidic conditions or prolonged heating, leading to its decomposition. Using fresh boronic acid and optimizing the reaction time can reduce this side reaction.[1]

Q4: Which palladium catalyst and ligand combination is a good starting point for this substrate?

A4: For electron-deficient aryl iodides like this compound, a good starting point is a catalyst system with an electron-rich and bulky phosphine ligand. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald-type ligands such as SPhos or XPhos, often used in pre-catalyst forms (e.g., SPhos Pd G3), can offer higher yields and faster reaction times.[5] These electron-rich ligands facilitate the oxidative addition step.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low Yield Despite Some Product Formation
Possible Cause Recommended Solution
Inefficient Transmetalation The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] Cs₂CO₃ is often more effective due to its higher solubility and basicity. Ensure an adequate amount of water is present in the solvent system (e.g., dioxane/water 4:1) to facilitate the action of inorganic bases.[2]
Catalyst Decomposition The reaction mixture turning black may indicate the formation of palladium black, a less active form of the catalyst. This can be caused by high temperatures or prolonged reaction times. Consider using a more stable pre-catalyst or slightly lowering the reaction temperature.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a small, fresh portion of the catalyst can be added under an inert atmosphere to see if the reaction proceeds.
Issue 2: Difficulty in Product Purification
Possible Cause Recommended Solution
Co-elution with Boronic Acid Homocoupling Byproduct Optimize the reaction conditions to minimize homocoupling by ensuring a thoroughly degassed reaction mixture. For purification, try a different solvent system for column chromatography or consider recrystallization.
Residual Palladium in the Product After the reaction workup, consider washing the organic layer with an aqueous solution of a thiol-containing reagent to scavenge residual palladium.

Experimental Protocols

The following is a recommended starting protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on optimized conditions for a structurally similar substrate and should be further optimized for your specific boronic acid partner.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed acetonitrile or Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and Cesium Carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add the degassed solvent.

  • Add the Pd₂(dba)₃ catalyst to the mixture.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 5-30 minutes.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the optimization of reaction conditions for the Suzuki coupling of a similar substrate, 4-[¹⁸F]fluoroiodobenzene, with p-tolylboronic acid. These results provide a strong starting point for the optimization of your reaction with this compound.[8]

Table 1: Optimization of Suzuki Coupling Conditions

Catalyst (mol%) Base (equiv) Solvent Temperature (°C) Time (min) Radiochemical Yield (%)
Pd(PPh₃)₄ (2.5)K₃PO₄ (2.0)DMF1001075
Pd(PPh₃)₄ (2.5)Cs₂CO₃ (2.0)DMF1001085
Pd₂(dba)₃ (2.5)K₃PO₄ (2.0)DMF60588
Pd₂(dba)₃ (2.5) Cs₂CO₃ (2.0) DMF 60 5 94
Pd₂(dba)₃ (2.5)K₃PO₄ (2.0)DMSO60590
Pd₂(dba)₃ (2.5)Cs₂CO₃ (2.0)DMSO60582
Pd₂(dba)₃ (2.5)K₃PO₄ (2.0)Acetonitrile60580
Pd₂(dba)₃ (2.5)Cs₂CO₃ (2.0)Acetonitrile60592

Data adapted from a study on 4-[¹⁸F]fluoroiodobenzene. Yields are radiochemical and may vary for non-radioactive synthesis.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylIodide 1-Fluoro-2-iodo- 4-nitrobenzene (Ar-I) ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., Cs₂CO₃) Base->Transmetalation Troubleshooting_Workflow Start Low or No Yield CheckReagents 1. Check Reagent Quality - Fresh Catalyst & Ligand? - Dry, Degassed Solvents? - Anhydrous, Soluble Base? Start->CheckReagents OptimizeBase 2. Optimize Base - Screen K₂CO₃, K₃PO₄, Cs₂CO₃ - Ensure aqueous co-solvent CheckReagents->OptimizeBase Reagents OK ScreenCatalyst 3. Screen Catalyst/Ligand - Try Buchwald pre-catalysts (e.g., SPhos, XPhos) OptimizeBase->ScreenCatalyst No Improvement Success Improved Yield OptimizeBase->Success Improvement AdjustTemp 4. Adjust Temperature - Incrementally increase temp. (e.g., 60°C to 100°C) ScreenCatalyst->AdjustTemp No Improvement ScreenCatalyst->Success Improvement AdjustTemp->Success Improvement

References

Technical Support Center: Buchwald-Hartwig Amination of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 1-Fluoro-2-iodo-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific cross-coupling reaction.

Troubleshooting Guide

This section addresses specific problems that may arise during the Buchwald-Hartwig amination of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has decomposed. 2. Poor Ligand Choice: The phosphine ligand is not suitable for this specific substrate and reaction conditions. 3. Inappropriate Base: The base may not be strong enough to deprotonate the amine or may be incompatible with other functional groups. 4. Solvent Issues: The solvent may not be sufficiently anhydrous or may have poor solubility for the reactants or catalyst.1. Use a pre-formed Pd(0) catalyst or a reliable precatalyst. Ensure rigorous inert atmosphere techniques to prevent catalyst oxidation. 2. Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. 3. For many Buchwald-Hartwig reactions, strong bases like NaOtBu or K₃PO₄ are effective. However, given the presence of a nitro group, a weaker base like Cs₂CO₃ or K₂CO₃ might be necessary to avoid side reactions.[1] 4. Use anhydrous, degassed solvents. Toluene and dioxane are common choices.
Formation of Multiple Products/Side Reactions 1. Hydrodehalogenation: Replacement of the iodine or fluorine atom with a hydrogen atom. 2. Reduction of the Nitro Group: The nitro group can be reduced to an amino group or other intermediates, which can lead to undesired side products. 3. Competitive C-F Bond Amination: Although less likely than C-I amination, under certain conditions, the C-F bond may react. 4. Homocoupling of the Aryl Halide: Formation of a biaryl compound from two molecules of the starting material.1. This is a common side reaction.[2] Use of bulky phosphine ligands can disfavor this pathway. Lowering the reaction temperature may also help. 2. The nitro group is known to be sensitive under some Buchwald-Hartwig conditions, potentially leading to low yields.[3] Using milder bases and lower temperatures can mitigate this. If reduction persists, protecting the nitro group might be necessary, though this adds extra synthetic steps. 3. Oxidative addition to the C-I bond is significantly faster than to the C-F bond. This side reaction is generally minor but can be minimized by using reaction conditions known to favor C-I activation at lower temperatures. 4. This is often a result of slow reaction with the amine. Ensuring an efficient primary coupling pathway by optimizing the catalyst, ligand, and base can suppress homocoupling.
Inconsistent Yields 1. Variability in Reagent Quality: Purity of the solvent, base, catalyst, and ligand can significantly impact the reaction outcome. 2. Atmosphere Control: Inconsistent removal of oxygen and moisture.1. Use high-purity, anhydrous solvents and reagents. The quality of the phosphine ligand is particularly critical. 2. Employ rigorous inert atmosphere techniques, such as using a glovebox or Schlenk line, to ensure the reaction is free from oxygen and moisture.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in the Buchwald-Hartwig amination of this compound?

A1: The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl > F. Therefore, the amination is expected to occur selectively at the iodine-bearing carbon.

Q2: Can the nitro group interfere with the reaction?

A2: Yes, the nitro group is an electron-withdrawing group that can activate the aryl halide towards oxidative addition. However, it is also susceptible to reduction under the reaction conditions, especially at higher temperatures and with certain bases, which can lead to complex side products and lower yields of the desired amine.[3] In some cases, amination of nitro-substituted aryl iodides has been reported to give only trace amounts of the desired product.

Q3: What is the best catalyst and ligand combination for this reaction?

A3: While the optimal system often requires screening, catalyst systems based on bulky, electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig aminations. Ligands like XPhos, SPhos, and RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are good starting points. The choice of ligand can significantly influence the rate of reductive elimination and suppress side reactions like hydrodehalogenation.[2]

Q4: What is the role of the base, and which one should I choose?

A4: The base is crucial for deprotonating the amine to form the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, due to the sensitivity of the nitro group, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be a better choice to minimize side reactions.[1]

Q5: How can I monitor the reaction progress and identify side products?

A5: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC). GC-MS is particularly useful for identifying and quantifying the starting material, the desired product, and common side products like the hydrodehalogenated compound (1-fluoro-4-nitrobenzene) and the nitro-reduced species.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the this compound, palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube or reaction vial equipped with a stir bar.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Side Products and Their Identification
Side ProductStructureMethod of IdentificationKey Diagnostic Signal
Hydrodehalogenation Product 1-Fluoro-4-nitrobenzeneGC-MS, ¹H NMR, ¹⁹F NMRMass spectrum matching the library entry for 1-fluoro-4-nitrobenzene. Appearance of a proton signal replacing the iodine in the ¹H NMR spectrum.
Nitro Reduction Product 4-Fluoro-3-iodoanilineGC-MS, ¹H NMRMass spectrum showing a molecular ion corresponding to the reduced compound. Appearance of an -NH₂ signal in the ¹H NMR spectrum and a significant upfield shift of aromatic protons.
C-F Amination Product N-alkyl/aryl-2-iodo-4-nitroanilineGC-MS, ¹H NMRMass spectrum with the same mass as the desired product but different fragmentation. ¹H and ¹³C NMR will show a different substitution pattern.

Visualizations

Buchwald-Hartwig Catalytic Cycle and Competing Side Reactions

Buchwald_Hartwig_Cycle cluster_substrate Substrate: This compound Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Amine Ar-Pd(II)(I)L_n OxAdd->PdII_Amine CF_Activation C-F Activation Side Reaction OxAdd->CF_Activation Competitive (minor) Amine_Coord Amine Coordination + Base PdII_Amine->Amine_Coord Amine, Base Hydrodehalogenation Hydrodehalogenation PdII_Amine->Hydrodehalogenation β-Hydride Elimination/ Protonolysis PdII_Amido Ar-Pd(II)(NRR')L_n Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Nitro_Reduction Nitro Group Reduction PdII_Amido->Nitro_Reduction e.g., with certain bases/ high temp. RedElim->Pd0 Catalyst Regeneration Product Ar-NRR' (Desired Product) RedElim->Product ArI_start

Caption: Catalytic cycle of the Buchwald-Hartwig amination and major competing side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Encountered Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Side_Products Multiple Products? Check_Conversion->Check_Side_Products No Inactive_Catalyst Check Catalyst Activity (Use Precatalyst, Ensure Inert Atmosphere) Check_Conversion->Inactive_Catalyst Yes Identify_Side_Products Identify Side Products (GC-MS, NMR) Check_Side_Products->Identify_Side_Products Yes Reoptimize Re-optimize Conditions Check_Side_Products->Reoptimize No, but low yield Wrong_Conditions Optimize Conditions (Screen Ligands, Bases, Solvents, Temp.) Inactive_Catalyst->Wrong_Conditions Hydrodehalogenation Hydrodehalogenation? Identify_Side_Products->Hydrodehalogenation Nitro_Reduction Nitro Reduction? Hydrodehalogenation->Nitro_Reduction No Bulky_Ligand Use Bulky Ligand Lower Temperature Hydrodehalogenation->Bulky_Ligand Yes Other_Side_Rxn Other Side Reactions? Nitro_Reduction->Other_Side_Rxn No Milder_Base Use Milder Base (e.g., Cs₂CO₃) Lower Temperature Nitro_Reduction->Milder_Base Yes Other_Side_Rxn->Reoptimize

References

Technical Support Center: Purification of Products from Reactions Involving 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products derived from 1-Fluoro-2-iodo-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the expected product types?

A1: this compound is a versatile building block commonly used in cross-coupling reactions. The two most prevalent reactions are:

  • Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium-copper system. The expected products are substituted 2-fluoro-4-nitrophenylalkynes.

  • Suzuki Coupling: This reaction couples the aryl iodide with a boronic acid or ester, catalyzed by a palladium complex. The expected products are substituted 2-fluoro-4-nitrobiphenyls or related biaryl compounds.

Q2: What are the typical impurities I can expect in my crude product mixture?

A2: Besides unreacted starting materials (this compound, alkyne, or boronic acid), several side products can form depending on the reaction:

  • Sonogashira Coupling:

    • Homocoupled Alkyne (Glaser Product): Dimerization of the terminal alkyne is a common side reaction, especially if the reaction is exposed to oxygen.

    • Dehalogenated Starting Material: Reduction of the starting material to 1-fluoro-4-nitrobenzene can occur.

  • Suzuki Coupling:

    • Homocoupled Boronic Acid: Dimerization of the boronic acid can occur.

    • Dehalogenated Starting Material: Reduction of this compound to 1-fluoro-4-nitrobenzene is a possible side reaction.[1]

    • Protodeborylation of Boronic Acid: The boronic acid can be converted to the corresponding arene.

  • General Impurities:

    • Residual Palladium Catalyst: The palladium catalyst used in the reaction can contaminate the final product.

    • Phosphine Ligands and their Oxides: If phosphine ligands are used, they and their corresponding oxides can be present as impurities.

Q3: How can I monitor the progress of my reaction effectively using Thin Layer Chromatography (TLC)?

A3: TLC is an essential tool for monitoring your reaction. Here are some tips:

  • Solvent System: A common eluent system for these types of compounds is a mixture of hexane and ethyl acetate.[2] Start with a ratio of 9:1 and adjust the polarity as needed to achieve good separation (Rf of your product around 0.3-0.5).

  • Visualization:

    • UV Light: The aromatic nature of the starting material and products allows for visualization under a UV lamp (254 nm), where they will appear as dark spots.[3]

    • Iodine Chamber: Exposing the TLC plate to iodine vapor can also visualize the spots, which will appear as brown stains.

    • Chemical Stains: For more specific visualization of the nitro group, you can use a stain prepared by reducing the nitro group with stannous chloride, followed by diazotization and coupling with a suitable reagent like β-naphthol to produce a colored azo dye.[4]

Troubleshooting Guides

Issue 1: Difficulty in Purifying the Product by Column Chromatography

Q: My product is difficult to separate from impurities using silica gel column chromatography. What can I do?

A: Nitrophenyl compounds can sometimes be challenging to purify by column chromatography due to their polarity.[5] Here are some troubleshooting steps:

  • Problem: Co-elution of Product and Impurities

    • Solution 1: Optimize the Eluent System. Experiment with different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexane) can improve separation. Sometimes, adding a small amount of a third solvent like dichloromethane or toluene can alter the selectivity.

    • Solution 2: Use a Different Stationary Phase. If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column (e.g., C18).[5] For reverse-phase chromatography, the elution order will be inverted, with more polar compounds eluting first.[4] The nitro group can increase retention on reverse-phase columns.

    • Solution 3: Consider Isomer Separation Columns. For separating positional isomers, which can be a challenge, specialized columns like phenyl or pentafluorophenyl (PFP) columns can offer better selectivity through π-π interactions.

  • Problem: Product Streaking or Tailing on the Column

    • Solution 1: Adjust the Polarity of the Eluent. Tailing can occur if the eluent is not polar enough to move the compound effectively. Gradually increasing the polarity of the mobile phase can help.

    • Solution 2: Add a Modifier. Adding a small amount of a polar modifier like methanol or acetic acid to the eluent can sometimes improve peak shape by competing for active sites on the silica gel.[5]

  • Problem: Irreversible Adsorption of the Product on the Column

    • Solution: Use a Less Acidic Stationary Phase. The acidic nature of silica gel can sometimes lead to the decomposition or strong adsorption of sensitive compounds. Using neutral or basic alumina can be a good alternative.

Issue 2: Problems with Recrystallization

Q: I'm having trouble getting my product to crystallize, or the yield is very low.

A: Recrystallization is a powerful purification technique for solid products, but finding the right conditions is key.

  • Problem: Product "Oils Out" Instead of Crystallizing

    • Cause: The melting point of your compound is lower than the boiling point of the solvent, or there are significant impurities present.

    • Solution 1: Change the Solvent System. Use a solvent with a lower boiling point or a mixture of solvents. For nitrophenyl-substituted alkynes and biaryls, common recrystallization solvents include ethanol, isopropanol, ethyl acetate, or mixtures with water or hexane.[1]

    • Solution 2: Use a Larger Volume of Solvent. This will lower the saturation temperature.

  • Problem: No Crystals Form Upon Cooling

    • Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure product can also initiate crystallization.

    • Solution 2: Concentrate the Solution. You may have used too much solvent. Gently evaporate some of the solvent and allow it to cool again.

    • Solution 3: Cool Slowly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Problem: Low Recovery of the Product

    • Cause: The product may be too soluble in the cold solvent, or too much solvent was used.

    • Solution 1: Optimize the Solvent. Ensure you are using a solvent in which your product has low solubility at low temperatures.

    • Solution 2: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Solution 3: Cool Thoroughly. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Issue 3: Removal of Residual Palladium Catalyst

Q: How can I effectively remove residual palladium from my final product?

A: Residual palladium can be detrimental to downstream applications and is often difficult to remove completely by chromatography or recrystallization alone.[2][6]

  • Method 1: Filtration through Celite® or Silica Gel Plug. After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® or a short plug of silica gel can remove a significant portion of the palladium catalyst.

  • Method 2: Use of Metal Scavengers. A variety of solid-supported scavengers with functional groups that chelate palladium are commercially available.[2] These include thiol-based, thiourea-based, and dimercaptotriazine (DMT) based scavengers.[2] After stirring the crude product solution with the scavenger, the palladium-bound resin can be easily removed by filtration.

  • Method 3: Activated Carbon Treatment. Stirring the crude product solution with activated carbon can also help in adsorbing residual palladium, which is then removed by filtration.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative Sonogashira Coupling Product (4-ethynyl-2-fluoro-1-nitrobenzene derivative)

Purification MethodTypical Recovery YieldTypical PurityAdvantagesDisadvantages
Flash Chromatography 70-90%>95%Good for separating a wide range of impurities.Can be time-consuming and uses large solvent volumes.
Recrystallization 50-80%>98%Can provide very high purity.Yield can be lower; finding a suitable solvent can be challenging.
Chromatography + Recrystallization 40-70%>99%Achieves the highest purity.Multi-step process with potentially lower overall yield.

Table 2: Comparison of Purification Methods for a Representative Suzuki Coupling Product (4-aryl-2-fluoro-1-nitrobenzene derivative)

Purification MethodTypical Recovery YieldTypical PurityAdvantagesDisadvantages
Flash Chromatography 75-95%>95%Effective for removing unreacted starting materials and byproducts.May not completely remove all palladium residues.
Recrystallization 60-85%>98%Excellent for obtaining highly pure crystalline material."Oiling out" can be an issue; requires a solid product.
Chromatography + Scavenger 70-90%>97%Efficiently removes palladium to very low levels.Adds an extra step and cost to the purification process.

Note: The data in these tables are representative and can vary depending on the specific substrates, reaction conditions, and scale of the experiment.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Prepare the Column: Select a column of appropriate size and pack it with silica gel as a slurry in the initial, least polar eluent (e.g., hexane).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Load the Sample: Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin elution with the starting eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) according to a predetermined gradient.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent needed to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification start Crude Reaction Mixture filtration Filtration through Celite® (Removes solid impurities) start->filtration extraction Aqueous Workup (Washing with water/brine) filtration->extraction drying Drying over Na2SO4/MgSO4 extraction->drying concentration Concentration in vacuo drying->concentration chromatography Flash Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization scavenging Palladium Scavenging chromatography->scavenging final_product Pure Product recrystallization->final_product scavenging->final_product

Caption: A general experimental workflow for the purification of products from cross-coupling reactions.

troubleshooting_logic cluster_reaction_issues Reaction Issues cluster_purification_issues Purification Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Formation of Side Products (e.g., Homocoupling) start->side_products poor_separation Poor Separation in Chromatography start->poor_separation oiling_out Product Oils Out During Recrystallization start->oiling_out pd_contamination Residual Palladium Contamination start->pd_contamination optimize_reaction Optimize Reaction Conditions: - Increase temperature - Change catalyst/ligand - Check reagent purity incomplete_reaction->optimize_reaction Solution optimize_conditions Optimize Reaction Conditions: - Degas solvents thoroughly - Use inert atmosphere - Adjust stoichiometry side_products->optimize_conditions Solution optimize_chromatography Optimize Chromatography: - Change eluent system - Use different stationary phase - Employ gradient elution poor_separation->optimize_chromatography Solution optimize_recrystallization Optimize Recrystallization: - Screen different solvents - Use solvent mixtures - Slow cooling oiling_out->optimize_recrystallization Solution use_scavengers Use Palladium Scavengers: - Thiol-based scavengers - Activated carbon - Filter through Celite® pd_contamination->use_scavengers Solution

Caption: A troubleshooting decision tree for common issues encountered during synthesis and purification.

References

Technical Support Center: Cross-Coupling Reactions of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-fluoro-2-iodo-4-nitrobenzene. Our focus is on preventing the common side reaction of dehalogenation (specifically, deiodination) to maximize the yield of the desired coupled product.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, the replacement of the iodine atom with hydrogen, is a frequent challenge in palladium-catalyzed cross-coupling reactions of electron-deficient aryl iodides like this compound. This side reaction competes with the desired C-C bond formation, reducing product yield and complicating purification. The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture.

Key Factors Influencing Dehalogenation and Recommended Solutions

ParameterCondition Promoting DehalogenationRecommended Solution to Minimize DehalogenationRationale
Ligand Less bulky, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos)Bulky ligands accelerate the desired reductive elimination step and stabilize the catalyst, outcompeting the dehalogenation pathway.
Base Strong organic bases (e.g., Et₃N, DBU), especially in protic solventsWeaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Weaker bases are less likely to act as a hydride source or promote the formation of Pd-H species.
Solvent Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF)Non-polar aprotic solvents (e.g., toluene, dioxane, THF)These solvents are less likely to be a source of hydride for the dehalogenation side reaction.
Temperature High reaction temperaturesLower reaction temperaturesThe activation energy for dehalogenation is often lower than that of the desired coupling, so lowering the temperature can suppress the side reaction more significantly.
Catalyst Loading Excessively high catalyst loadingOptimal (typically 1-5 mol%) catalyst loadingWhile counterintuitive, very high catalyst concentrations can sometimes lead to an increase in side reactions.
Additives Presence of water or other hydride sourcesUse of anhydrous conditions and thoroughly degassed solventsMinimizes potential sources for the formation of palladium-hydride species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The primary mechanism is hydrodehalogenation, which involves the formation of a palladium-hydride (Pd-H) intermediate. This species can arise from the reaction of the palladium catalyst with various components in the reaction mixture, such as the base, solvent (especially alcohols), or trace amounts of water. Once formed, the Pd-H species can undergo reductive elimination with the aryl group to yield the dehalogenated arene and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle for the side reaction.

Q2: How does the electronic nature of this compound contribute to the dehalogenation problem?

A2: The presence of two electron-withdrawing groups (fluoro and nitro) makes the aryl iodide highly susceptible to nucleophilic attack and oxidative addition to the palladium(0) catalyst. However, these electronic effects can also influence the relative rates of the desired cross-coupling pathway versus the undesired dehalogenation pathway. While oxidative addition is generally facile, the subsequent steps of the catalytic cycle need to be optimized to favor C-C bond formation.

Q3: Which cross-coupling reaction is most prone to dehalogenation with this substrate?

A3: Dehalogenation can be a significant side reaction in Suzuki, Sonogashira, and Heck couplings of this compound. The susceptibility often depends on the specific reaction conditions. For instance, Sonogashira couplings using alcohol as a solvent are known to be prone to hydrodehalogenation.

Q4: Can the choice of palladium precatalyst influence the extent of dehalogenation?

A4: Yes, the choice of palladium precatalyst can be important. Precatalysts that are more efficient at generating the active Pd(0) species in situ can sometimes lead to higher rates of both the desired reaction and the dehalogenation side reaction. The key is to pair the precatalyst with an appropriate ligand that promotes the desired C-C bond formation.

Experimental Protocols

The following are representative protocols for Suzuki, Sonogashira, and Heck reactions with this compound, designed to minimize dehalogenation. Note: These are starting points, and optimization may be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar electron-deficient aryl iodides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This protocol is based on conditions found to be effective for the coupling of 1-iodo-4-nitrobenzene.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Heck Coupling

This protocol is a general procedure for the Heck reaction of aryl iodides.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Na₂CO₃ (2.0 equivalents)

  • Anhydrous, degassed DMF or NMP

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the alkene (1.5 mmol) and anhydrous, degassed DMF (5 mL) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting dehalogenation.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Competing Dehalogenation Pathway Aryl-I Aryl-I Oxidative_Addition Oxidative_Addition Aryl-I->Oxidative_Addition Pd(0) Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-I Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination R-B(OH)2 / R-SnBu3 / R-H Product Product Reductive_Elimination->Product Ar-Pd(II)-R Pd(0)_Regen Pd(0) Product->Pd(0)_Regen Ar-R Aryl-I_Dehalogenation Aryl-I Oxidative_Addition_Dehalogenation Oxidative Addition Aryl-I_Dehalogenation->Oxidative_Addition_Dehalogenation Pd(0) PdH_Formation PdH_Formation Oxidative_Addition_Dehalogenation->PdH_Formation Ar-Pd(II)-I Reductive_Elimination_Dehalogenation Reductive_Elimination_Dehalogenation PdH_Formation->Reductive_Elimination_Dehalogenation [H] source Byproduct Byproduct Reductive_Elimination_Dehalogenation->Byproduct Ar-Pd(II)-H Pd(0)_Regen_Dehalogenation Pd(0) Byproduct->Pd(0)_Regen_Dehalogenation Ar-H

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

G Start Start Initial_Reaction Run initial reaction with standard conditions Start->Initial_Reaction Analyze_Results Analyze crude reaction by LC-MS/GC-MS for dehalogenation Initial_Reaction->Analyze_Results Dehalogenation_Observed Significant dehalogenation? Analyze_Results->Dehalogenation_Observed Optimize_Ligand Screen bulky, electron-rich ligands (XPhos, SPhos) Dehalogenation_Observed->Optimize_Ligand Yes Proceed Proceed with optimized conditions Dehalogenation_Observed->Proceed No Optimize_Base Switch to weaker inorganic base (K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base Optimize_Solvent Change to non-polar aprotic solvent (Toluene, Dioxane) Optimize_Base->Optimize_Solvent Optimize_Temp Lower reaction temperature Optimize_Solvent->Optimize_Temp Re-analyze Re-analyze optimized reaction Optimize_Temp->Re-analyze Dehalogenation_Reduced Dehalogenation minimized? Re-analyze->Dehalogenation_Reduced Dehalogenation_Reduced->Proceed Yes Further_Optimization Further systematic optimization required Dehalogenation_Reduced->Further_Optimization No G Problem High Dehalogenation Check_Solvent Using protic solvent (e.g., alcohol)? Problem->Check_Solvent Change_Solvent Switch to aprotic solvent (Toluene, Dioxane) Check_Solvent->Change_Solvent Yes Check_Base Using strong organic base? Check_Solvent->Check_Base No Re-evaluate Re-evaluate Reaction Change_Solvent->Re-evaluate Change_Base Switch to weaker inorganic base (K2CO3, K3PO4) Check_Base->Change_Base Yes Check_Ligand Using PPh3 or similar ligand? Check_Base->Check_Ligand No Change_Base->Re-evaluate Change_Ligand Use bulky, electron-rich ligand (XPhos, SPhos) Check_Ligand->Change_Ligand Yes Check_Temp High reaction temperature? Check_Ligand->Check_Temp No Change_Ligand->Re-evaluate Lower_Temp Decrease reaction temperature Check_Temp->Lower_Temp Yes Check_Temp->Re-evaluate No

Technical Support Center: Catalyst Selection for Efficient Coupling with 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient use of 1-fluoro-2-iodo-4-nitrobenzene in various palladium-catalyzed cross-coupling reactions. The information is tailored to address specific challenges that may arise during Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings with this electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges arise from the electronic nature of the substrate. The strong electron-withdrawing nitro group can influence the reactivity of the carbon-iodine bond and potentially interfere with the catalytic cycle. While the electron-withdrawing nature of the nitro group generally makes the substrate more reactive towards oxidative addition, it can also increase the likelihood of side reactions. Furthermore, the nitro group may be sensitive to certain reaction conditions, particularly strong bases and high temperatures.[1]

Q2: Which palladium catalysts are generally recommended for coupling with electron-deficient aryl iodides like this compound?

A2: For electron-deficient substrates, catalyst systems with electron-rich and sterically hindered phosphine ligands are often preferred. Ligands such as those from the Buchwald family (e.g., XPhos, SPhos) can stabilize the palladium center, promote the crucial oxidative addition step, and facilitate reductive elimination.[2][3] For specific reaction types, different catalyst systems have shown success. For instance, in Sonogashira couplings of nitro-substituted aryl iodides, simple palladium sources like Pd(OAc)₂ have been used effectively, even in the absence of copper co-catalysts.[4]

Q3: Can the nitro group on the substrate interfere with the catalyst or reagents?

A3: Yes, the nitro group can be problematic under certain conditions. For example, in Buchwald-Hartwig aminations, strong bases like potassium tert-butoxide (KOtBu) may be incompatible with nitro groups.[5] In such cases, weaker bases like potassium carbonate (K₂CO₃) might be necessary, although this could lead to a lower reaction rate.[5] It is also important to consider the potential for the nitro group to coordinate to the palladium center, which could influence catalyst activity.

Q4: Are there any known side reactions specific to using this compound?

A4: Common side reactions in cross-coupling reactions, such as homocoupling of the coupling partner and hydrodehalogenation of the aryl halide, can occur. With a substrate like this compound, the electron-deficient nature might increase the propensity for nucleophilic aromatic substitution (SNAr) as a competing pathway, especially with nucleophilic coupling partners or bases at elevated temperatures. Additionally, in Sonogashira couplings, dimerization of the terminal alkyne (Glaser coupling) can be a significant side reaction, particularly in the presence of a copper co-catalyst.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the use of a fresh, high-quality palladium catalyst and ligand. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species. Consider using more robust pre-catalysts like palladacycles.
Inappropriate Ligand For this electron-deficient substrate, screen bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to enhance catalyst stability and activity.[2]
Suboptimal Base The choice of base is critical. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a weaker base like K₂CO₃ may be necessary to avoid side reactions with the nitro group.[5]
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents such as dioxane, toluene, DMF, or THF. Ensure solvents are anhydrous and properly degassed.
Low Reaction Temperature While high temperatures can sometimes lead to decomposition, some coupling reactions require sufficient thermal energy to proceed. Incrementally increase the reaction temperature, monitoring for product formation and decomposition.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid/Alkyne Presence of oxygen in the reaction mixture; high catalyst loading.Thoroughly degas all solvents and reagents. Maintain a positive inert gas pressure throughout the reaction. Optimize catalyst loading to the minimum effective amount. For Sonogashira couplings, consider a copper-free protocol.[4]
Hydrodehalogenation (Replacement of Iodine with Hydrogen) Presence of a hydride source (e.g., from solvent or base); side reaction in the catalytic cycle.Use high-purity, anhydrous solvents. Consider a different base or catalyst system that is less prone to promoting this side reaction.
Glaser Coupling (in Sonogashira) Presence of a copper co-catalyst and oxygen.Employ a copper-free Sonogashira protocol.[4] Ensure rigorous exclusion of oxygen from the reaction.

Catalyst Performance Data

The following tables summarize catalyst performance for various coupling reactions with substrates electronically similar to this compound. This data can serve as a starting point for catalyst selection and optimization.

Table 1: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂Dabco-Room TempQuantitative[4][7]
5% Pd on Alumina / 0.1% Cu₂O on Alumina-THF-DMA (9:1)80-[8]
Cu(OTf)₂ / Phosphate Ligand--130Good[9]

Note: The quantitative yield for Pd(OAc)₂ was reported for the coupling of 1-iodo-4-nitrobenzene with phenylacetylene.

Table 2: Buchwald-Hartwig Amination of Aryl Halides

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / X-PhosKOtBu-100 (Microwave)Good to Excellent[3]
Pd₂(dba)₃ / tBuDavePhosKOtBuToluene90-120-[10]
Ni(acac)₂K₃PO₄--Trace[11]

Note: The good to excellent yields for Pd(OAc)₂/X-Phos were observed with nitro-substituted anilines.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling (Copper-Free)

This protocol is adapted from a procedure for the coupling of 1-iodo-4-nitrobenzene.[4]

  • To a reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable base such as DABCO (2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(OAc)₂ (1-5 mol%).

  • Add a degassed solvent (e.g., DMF or acetonitrile).

  • Seal the vessel and stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on conditions found to be effective for electron-deficient aryl halides.[3]

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Initial Assessment cluster_catalyst Catalyst System Selection cluster_reaction Reaction Optimization cluster_troubleshooting Troubleshooting start Define Coupling Reaction (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) substrate Substrate: this compound (Electron-deficient) start->substrate catalyst_choice Select Pd Source & Ligand substrate->catalyst_choice ligand_type Consider Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) catalyst_choice->ligand_type base_choice Select Appropriate Base (Consider substrate sensitivity) catalyst_choice->base_choice reaction_setup Set Up Reaction (Inert atmosphere, degassed solvent) base_choice->reaction_setup optimization Optimize Temperature & Time reaction_setup->optimization analysis Monitor by TLC/LC-MS optimization->analysis low_yield Low/No Yield? analysis->low_yield side_products Side Products? analysis->side_products product Product Isolation & Purification analysis->product Successful Reaction troubleshoot_yield Re-evaluate Catalyst, Base, and Conditions low_yield->troubleshoot_yield troubleshoot_side_products Adjust Stoichiometry, Temperature, or Catalyst System side_products->troubleshoot_side_products troubleshoot_yield->catalyst_choice Iterate troubleshoot_side_products->catalyst_choice Iterate

Caption: A workflow for catalyst selection and reaction optimization.

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Side Products start Reaction Outcome Unsatisfactory check_yield Low or No Conversion? start->check_yield check_purity Significant Side Products? start->check_purity solution_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald Ligands) check_yield->solution_catalyst solution_base Optimize Base (Strength and Stoichiometry) check_yield->solution_base solution_temp Adjust Reaction Temperature check_yield->solution_temp solution_reagents Verify Reagent Purity & Degassing check_yield->solution_reagents solution_homocoupling Improve Degassing; Consider Cu-free (Sonogashira) check_purity->solution_homocoupling solution_hydrodehalogenation Change Solvent or Base check_purity->solution_hydrodehalogenation solution_other Optimize Reaction Time and Temperature check_purity->solution_other end Improved Reaction Outcome solution_catalyst->end solution_base->end solution_temp->end solution_reagents->end solution_homocoupling->end solution_hydrodehalogenation->end solution_other->end

Caption: A decision tree for troubleshooting common coupling issues.

References

Technical Support Center: Nucleophilic Aromatic Substitution of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the nucleophilic substitution of 1-Fluoro-2-iodo-4-nitrobenzene.

Troubleshooting Flowchart

This flowchart outlines a systematic approach to diagnosing and resolving issues leading to low reaction yields.

Troubleshooting_Flowchart start Low Yield Observed check_purity 1. Verify Starting Material Purity (Substrate, Nucleophile, Solvent, Base) start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity OK solution_purity Solution: Purify/replace reagents. Use anhydrous solvents. check_purity->solution_purity Impure check_regioselectivity 3. Analyze for Regioisomers (Substitution at F vs. I) check_conditions->check_regioselectivity Conditions OK solution_conditions Solution: Optimize temperature, concentration, base, or solvent. check_conditions->solution_conditions Suboptimal check_side_reactions 4. Investigate Potential Side Reactions check_regioselectivity->check_side_reactions Regioselectivity OK solution_regioselectivity Solution: Modify conditions to favor desired isomer. Lower temperature may favor substitution at F. check_regioselectivity->solution_regioselectivity Mixture Formed solution_side_reactions Solution: Adjust stoichiometry, use inert atmosphere, or modify workup. check_side_reactions->solution_side_reactions Side Products Detected

Caption: A step-by-step guide to troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most common causes?

Low yields in the SNAr reaction of this compound can stem from several factors:

  • Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to react efficiently.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can significantly hinder the reaction.

  • Reagent Purity: Impurities in the substrate, nucleophile, or solvent, especially water, can lead to side reactions and reduced yield.

  • Competing Reactions: The nucleophile may react at either the fluorine or the iodine position, leading to a mixture of products and making isolation of the desired product difficult.

  • Steric Hindrance: The bulky iodine atom ortho to the nitro group can sterically hinder the approach of some nucleophiles.[1][2]

Q2: Which position is more reactive for nucleophilic attack: the carbon attached to fluorine or the one attached to iodine?

In nucleophilic aromatic substitution (SNAr), the rate-determining step is often the initial attack of the nucleophile on the aromatic ring.[3] The reactivity is governed by two main factors:

  • Inductive Effect: Fluorine is the most electronegative halogen, making the carbon it's attached to highly electrophilic and susceptible to nucleophilic attack.[4] This electronic factor strongly activates the C-F position.

  • Leaving Group Ability: In the second step of the SNAr mechanism (elimination), the leaving group departs. Iodide is generally a better leaving group than fluoride in SN1 and SN2 reactions. However, in SNAr, since the C-X bond cleavage is not the rate-determining step, this factor is less critical than the initial attack.[5]

The nitro group is positioned para to the fluorine and ortho to the iodine, activating both sites. Generally, the strong electron-withdrawing effect of fluorine makes the C1 position (attached to F) the more favorable site for nucleophilic attack.[3][4] However, the formation of a mixture of regioisomers is possible and should be investigated by techniques like NMR or LC-MS.

Q3: How do I choose the right solvent for my reaction?

Polar aprotic solvents are typically the best choice for SNAr reactions because they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[6][7] They also help stabilize the negatively charged intermediate (Meisenheimer complex).[8]

SolventDielectric Constant (ε)Common Applications & Notes
Dimethylformamide (DMF)37Excellent choice, dissolves many organic compounds and inorganic salts. Can be difficult to remove completely.
Dimethyl sulfoxide (DMSO)47Highly polar, can significantly accelerate reaction rates. May be reactive under certain conditions.[7]
Acetonitrile (MeCN)37.5Good alternative to DMF/DMSO, often easier to remove.[6]
Tetrahydrofuran (THF)7.6Less polar, may result in slower reaction rates but can be suitable for highly reactive nucleophiles.[9]

Recommendation: Start with DMF or DMSO. If purification is an issue, consider acetonitrile. Ensure the solvent is anhydrous, as water can react with strong bases and some nucleophiles.

Q4: What is the role of the base, and which one should I use?

A base is often required to deprotonate the nucleophile (e.g., an alcohol, thiol, or secondary amine), increasing its nucleophilicity. The choice of base is critical.

BasepKa of Conjugate AcidStrengthNotes
Potassium Carbonate (K₂CO₃)10.3ModerateA common, inexpensive, and mild base suitable for many nucleophiles like phenols and thiols.[10]
Triethylamine (Et₃N)10.7ModerateOrganic base, often used with amine nucleophiles. Acts as a scavenger for HF or HI produced.[10]
Sodium Hydride (NaH)~35StrongA strong, non-nucleophilic base used for deprotonating less acidic nucleophiles like alcohols.[10] Reacts violently with water.
Potassium tert-Butoxide (t-BuOK)~17StrongA strong, sterically hindered base suitable for generating alkoxides.[10]

Recommendation: For acidic nucleophiles (phenols, thiols), K₂CO₃ is a good starting point. For less acidic nucleophiles like aliphatic alcohols, a stronger base like NaH or t-BuOK is necessary.

Q5: Could steric hindrance from the large iodine atom be affecting my yield?

Yes. The iodine atom is significantly larger than fluorine and its position ortho to the nitro group and adjacent to the primary reaction site (C1-F) can create steric hindrance.[11] This can impede the approach of bulky nucleophiles to the C1 position.[1][2][12] If you are using a large, sterically demanding nucleophile, you may observe lower yields or a shift in regioselectivity towards substitution at the less hindered C2 position (attached to I).

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Phenol Nucleophile

This protocol provides a representative procedure for the reaction of this compound with a generic phenol.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the substituted phenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the starting material.

  • Stir the reaction mixture at a set temperature (start with 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

SNAr Mechanism Visualization

The following diagram illustrates the two-step addition-elimination mechanism for this reaction.

Caption: The addition-elimination mechanism of SNAr.

References

managing impurities in the synthesis of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Fluoro-2-iodo-4-nitrobenzene. The information is designed to address common challenges and impurities encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and practical laboratory-scale synthesis involves a Sandmeyer-type reaction. This process typically starts with the diazotization of 4-fluoro-3-nitroaniline, followed by the introduction of iodine using a suitable iodide salt, such as potassium iodide.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

Potential impurities can arise from several sources during the reaction. These include:

  • Unreacted starting material: Residual 4-fluoro-3-nitroaniline.

  • Phenolic byproducts: Formation of 4-fluoro-3-nitrophenol if the diazonium salt reacts with water, often due to elevated temperatures.

  • Azo-coupling products: Colored impurities resulting from the reaction of the diazonium salt with the electron-rich starting material or product.[1]

  • Protodeiodination/denitration products: Loss of the iodo or nitro group.

Q3: My reaction mixture has turned a dark brown or black color. What does this indicate?

A dark, tarry appearance in the reaction mixture often signals the decomposition of the diazonium salt.[2] This is typically caused by inadequate temperature control, with the temperature rising above the optimal 0-5 °C range. This decomposition can lead to a variety of side products and a lower yield of the desired product.

Q4: How can I effectively purify the crude this compound?

Standard purification techniques for solid organic compounds are generally effective. These include:

  • Recrystallization: Using a suitable solvent system, such as ethanol/water or isopropanol, can effectively remove many impurities.

  • Column Chromatography: For higher purity requirements, silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended.

Q5: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can help identify impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and can aid in the identification of byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete diazotization.Ensure the complete dissolution of the starting aniline in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite.
Premature decomposition of the diazonium salt.Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and subsequent iodination steps.[1][3]
Inefficient iodination.Use a sufficient excess of potassium iodide. Ensure vigorous stirring during the addition of the diazonium salt solution.
Product is an Oil or Gummy Solid Presence of significant impurities.Wash the crude product with a cold, non-polar solvent like hexane to remove less polar impurities. Attempt purification by column chromatography.
"Oiling out" during recrystallization.Add more of the good solvent to the hot solution, or switch to a different solvent system. Seeding with a pure crystal can also induce proper crystallization.
Presence of Colored Impurities Formation of azo-coupling byproducts.[1]Maintain a low temperature and ensure the reaction mixture is sufficiently acidic to minimize the reactivity of the starting aniline towards the diazonium salt.
Inconsistent Results Variability in reagent quality.Use freshly prepared sodium nitrite solution. Ensure the starting aniline is of high purity.
Poor temperature control.Use a well-calibrated thermometer and an efficient cooling bath (ice-salt mixture).

Data Presentation

The following tables present hypothetical but realistic data for the synthesis and purification of this compound to illustrate expected outcomes.

Table 1: Influence of Reaction Temperature on Yield and Purity

Reaction Temperature (°C) Yield (%) Purity by HPLC (%) Major Impurity (4-fluoro-3-nitrophenol) (%)
0-585961.5
5-1072914.8
>10457812.3

Table 2: Comparison of Purification Methods

Purification Method Recovery (%) Final Purity by HPLC (%)
Recrystallization (Ethanol/Water)7598.5
Column Chromatography60>99.5

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 4-fluoro-3-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10 °C.

    • Cool the resulting solution to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The rate of addition should be controlled to keep the temperature below 5 °C.[4]

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide in water and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Isolation:

    • The precipitated solid is collected by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Further wash with a small amount of cold ethanol to remove colored impurities.

    • Dry the crude product in a vacuum oven.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

    • For higher purity, perform silica gel column chromatography.

Mandatory Visualization

Synthesis_Workflow Start 4-Fluoro-3-nitroaniline Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Start->Diazotization Diazonium_Salt 4-Fluoro-3-nitrobenzenediazonium Sulfate Diazotization->Diazonium_Salt Iodination Iodination (KI, 0-5 °C to RT) Diazonium_Salt->Iodination Crude_Product Crude this compound Iodination->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_impurities Potential Impurities Diazonium 4-Fluoro-3-nitrobenzenediazonium Salt Desired_Product This compound (Desired Product) Diazonium->Desired_Product  + KI (Correct Pathway) Phenol_Impurity 4-Fluoro-3-nitrophenol Diazonium->Phenol_Impurity  + H₂O (High Temp.) Azo_Impurity Azo-Coupling Product Diazonium->Azo_Impurity  + Starting Material (Incorrect pH/Temp.) Starting_Material Unreacted 4-Fluoro-3-nitroaniline

Caption: Potential impurity formation pathways.

Troubleshooting_Guide Start Low Yield or Impure Product Check_Temp Was Temperature Maintained at 0-5 °C? Start->Check_Temp Temp_High High Temp. Likely Caused Decomposition. Improve Cooling. Check_Temp->Temp_High No Temp_OK Check Reagent Stoichiometry and Purity. Check_Temp->Temp_OK Yes Reagents_Bad Use Fresh, Pure Reagents. Verify Stoichiometry. Temp_OK->Reagents_Bad No Reagents_OK Optimize Purification (Recrystallization Solvent or Chromatography Eluent). Temp_OK->Reagents_OK Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

effect of base and solvent on 1-Fluoro-2-iodo-4-nitrobenzene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Fluoro-2-iodo-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl > F.[1] Therefore, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) bond. This differential reactivity allows for selective functionalization at the 2-position (iodine) while leaving the fluorine atom at the 1-position intact for potential subsequent transformations.

Q2: How does the electron-withdrawing nitro group affect the reactivity of the molecule?

A2: The nitro group at the 4-position is a strong electron-withdrawing group. This feature generally increases the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed coupling reactions, which is often the rate-determining step.[2] It also activates the aromatic ring for nucleophilic aromatic substitution (SNA_r_) reactions. However, the nitro group can be incompatible with certain strong bases or reducing conditions.[3][4]

Q3: What are the general considerations for selecting a base for cross-coupling reactions with this substrate?

A3: The choice of base is critical and highly dependent on the specific reaction (e.g., Suzuki, Buchwald-Hartwig), the solvent, and the coupling partners.[1][5]

  • For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used.[5][6]

  • For Buchwald-Hartwig aminations, sterically hindered alkoxides such as sodium tert-butoxide (NaOtBu) are frequently employed.[1] The effectiveness of the base can be highly context-dependent.[1]

  • For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used, which also serves as a solvent or co-solvent.[7][8]

Q4: Which solvents are recommended for reactions with this compound?

A4: The choice of solvent depends on the reaction type and the solubility of the reactants.

  • Aprotic polar solvents like DMF, THF, and 1,4-dioxane are widely used.[9][10][11] DMF can enhance reaction rates in Sonogashira couplings by facilitating alkyne deprotonation.[10]

  • Nonpolar aromatic solvents like toluene are also common, particularly for Buchwald-Hartwig aminations.[9][11]

  • Often, a mixture of solvents, such as dioxane/water or toluene/water, is used, especially in Suzuki reactions where it can aid in the dissolution of the inorganic base.[6]

Q5: Can the fluorine atom be displaced during these reactions?

A5: While the C-I bond is the primary reactive site in cross-coupling reactions, the C-F bond can undergo nucleophilic aromatic substitution, especially with strong nucleophiles or at elevated temperatures. The strong electron-withdrawing effect of the nitro group makes the C-F bond susceptible to this type of reaction.[12][13] Careful control of reaction conditions is necessary to ensure selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during cross-coupling reactions with this compound.

Issue 1: Low or No Conversion of Starting Material

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst may have degraded due to exposure to air or moisture. Pre-catalysts that are activated in situ often provide more consistent results.[14]

    • Solution: Use a freshly opened bottle of catalyst or a pre-catalyst. Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen).

  • Possible Cause 2: Inappropriate Base or Solvent. The chosen base may not be strong enough or may have poor solubility in the solvent system.[5] The solvent must be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.[2]

    • Solution: Screen different bases and solvents. For Suzuki reactions, ensure the base is finely ground to maximize surface area. Use freshly distilled, anhydrous, and degassed solvents.

  • Possible Cause 3: Low Reaction Temperature. The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and potential decomposition.

Issue 2: Formation of Significant Side Products

  • Possible Cause 1: De-iodination (Hydrodehalogenation). The iodo-group is replaced by a hydrogen atom, resulting in 1-fluoro-4-nitrobenzene. This is a common side reaction with electron-deficient aryl halides.[2]

    • Solution: Switching to a more sterically hindered phosphine ligand can sometimes suppress this side reaction. Using a weaker base or ensuring the stoichiometry of the coupling partner is accurate may also help.[2]

  • Possible Cause 2: Homocoupling of Coupling Partner. In Suzuki reactions, the boronic acid can homocouple. In Sonogashira reactions, the terminal alkyne can form a dimer (Glaser coupling).[8]

    • Solution: For Glaser coupling, ensure the reaction is under a strict inert atmosphere to exclude oxygen. For boronic acid homocoupling, ensure the palladium catalyst is properly activated and that the reaction conditions are optimized.

  • Possible Cause 3: Product Decomposition. The product molecule may be unstable under the reaction conditions, especially at high temperatures or in the presence of a strong base.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the reaction temperature or using a milder base may be necessary.

Issue 3: Inconsistent Reaction Yields

  • Possible Cause 1: Purity of Starting Material. this compound, like many organoiodine compounds, can decompose upon storage, especially when exposed to light, leading to the formation of elemental iodine (indicated by a pink or brown color).[15]

    • Solution: Store the compound in a dark, cool place, preferably under an inert atmosphere.[15] If decomposition is suspected, purify the material by passing it through a short plug of silica gel before use.[15]

  • Possible Cause 2: Variable Quality of Reagents. The quality of the base, solvent, and coupling partner can significantly impact the outcome.

    • Solution: Use high-purity reagents from reliable sources. Purify solvents and other reagents if their quality is questionable.

Data Presentation: Recommended Starting Conditions

The following tables provide general starting conditions for various cross-coupling reactions. Optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended Condition
Catalyst Pd(dppf)Cl₂ (2-5 mol%) or SPhos Pd G3 (1-3 mol%)
Base K₃PO₄ (2.0-3.0 equiv.) or K₂CO₃ (2.0-3.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)
Temperature 80-110 °C
Reactants Arylboronic Acid (1.1-1.5 equiv.)

Table 2: Sonogashira Coupling Conditions

ParameterRecommended Condition
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst CuI (3-10 mol%)
Base Et₃N or i-Pr₂NH
Solvent THF or DMF
Temperature 25-80 °C
Reactants Terminal Alkyne (1.1-1.5 equiv.)

Table 3: Buchwald-Hartwig Amination Conditions

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., XPhos, RuPhos)
Base NaOtBu (1.2-1.5 equiv.) or LiHMDS (1.2-1.5 equiv.)
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Reactants Amine (1.1-1.5 equiv.)

Visual Guides and Workflows

selective_reactivity start This compound intermediate Selective Coupling at C-I Bond start->intermediate High Reactivity product 2-Substituted-1-fluoro-4-nitrobenzene intermediate->product no_reaction C-F Bond Remains Intact intermediate->no_reaction reagents Pd Catalyst, Base, Coupling Partner reagents->intermediate conditions Mild Conditions (e.g., < 100°C) conditions->intermediate

Caption: Selective reactivity in cross-coupling reactions.

troubleshooting_workflow start Low or No Yield q1 Check Catalyst Activity start->q1 s1 Use Fresh Catalyst / Pre-catalyst Ensure Inert Atmosphere q1->s1 Inactive q2 Evaluate Base & Solvent q1->q2 Active s1->q2 s2 Screen Bases Use Anhydrous, Degassed Solvent q2->s2 Suboptimal q3 Increase Temperature? q2->q3 Optimal s2->q3 s3 Increase Temp. Incrementally Monitor for Decomposition q3->s3 Yes end Yield Improved q3->end No s3->end

Caption: Troubleshooting workflow for low reaction yield.

suzuki_cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L_n-I ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 Ar-Pd(II)L_n-R transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product Ar-R red_elim->product reactants Ar-I + R-B(OR)₂ reactants->ox_add base_role Base Activates Boronic Acid base_role->transmetal

Caption: Suzuki coupling cycle highlighting the role of the base.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Pd(dppf)Cl₂ (3 mol%)

    • Potassium carbonate (K₂CO₃), finely ground (2.5 equiv.)

    • 1,4-Dioxane and Water (4:1 ratio, degassed)

    • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical reaction concentration is 0.1-0.2 M.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a method for the coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv.)

    • Terminal alkyne (1.2 equiv.)

    • PdCl₂(PPh₃)₂ (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N) and THF (anhydrous, degassed)

    • Schlenk flask, magnetic stirrer, and inert atmosphere setup

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed THF and Et₃N (typically in a 2:1 to 3:1 ratio).

    • Add the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat to 50 °C if the reaction is sluggish.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 2-8 hours), filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

scale-up considerations for reactions with 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-fluoro-2-iodo-4-nitrobenzene. The information is designed to address specific issues that may be encountered during the scale-up of reactions involving this versatile chemical intermediate.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield in Suzuki-Miyaura Coupling Reactions

Question: We are experiencing low and inconsistent yields in our Suzuki-Miyaura coupling of this compound with an arylboronic acid when scaling up from gram to kilogram scale. What are the potential causes and solutions?

Answer: Low and inconsistent yields in Suzuki-Miyaura couplings during scale-up are common and can often be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solutions
Inactive Catalyst Catalyst Selection: Ensure the palladium catalyst is active. For scale-up, consider using pre-catalysts like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) which can be more robust. Catalyst Loading: While lab-scale reactions might tolerate lower catalyst loading, at a larger scale, mass transfer limitations may require a slight increase in catalyst loading (e.g., from 1 mol% to 1.5-2 mol%). However, always aim for the lowest effective catalyst loading to minimize cost and residual palladium.
Inefficient Base Activation Base Selection & Quality: The choice and quality of the base are critical.[1] Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and anhydrous to maximize its surface area and reactivity. Clumps or coarse particles can lead to poor reproducibility.[2] Base Solubility: In biphasic systems (e.g., Toluene/Water), ensure the base has sufficient solubility in the aqueous phase to activate the boronic acid.
Poor Mass and Heat Transfer Agitation: Inadequate mixing is a major issue in large reactors. Ensure the stirring is vigorous enough to create a good emulsion between the organic and aqueous phases, maximizing the interfacial area for reaction.[2] Heat Transfer: Suzuki couplings can be exothermic. Monitor the internal temperature closely during the reaction. On a large scale, heat dissipation is less efficient, which can lead to temperature spikes and catalyst decomposition. Use a jacketed reactor with controlled heating and cooling.
Oxygen Sensitivity Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. For large-scale operations, multiple vacuum/inert gas cycles are recommended.
Degradation of Boronic Acid Purity and Stability: Boronic acids can degrade, especially in the presence of water and heat, leading to protodeboronation. Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for the scale-up reaction.

Troubleshooting Workflow:

Troubleshooting Low Yield in Suzuki Coupling cluster_solutions Potential Solutions start Low/Inconsistent Yield Observed check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_base Assess Base Quality and Solubility check_catalyst->check_base If catalyst is active sol_catalyst Use robust pre-catalyst Adjust loading check_catalyst->sol_catalyst check_mixing Evaluate Agitation and Mass Transfer check_base->check_mixing If base is appropriate sol_base Use finely powdered, anhydrous base Consider alternative bases check_base->sol_base check_atmosphere Ensure Rigorous Inert Atmosphere check_mixing->check_atmosphere If mixing is efficient sol_mixing Increase agitation speed Use baffled reactor check_mixing->sol_mixing check_boronic_acid Check Boronic Acid Quality check_atmosphere->check_boronic_acid If atmosphere is inert sol_atmosphere Improve purging technique Maintain positive N2/Ar pressure check_atmosphere->sol_atmosphere optimize_conditions Re-optimize Temperature and Reaction Time check_boronic_acid->optimize_conditions If boronic acid is pure sol_boronic_acid Use fresh boronic acid Consider boronate ester check_boronic_acid->sol_boronic_acid solution_found Consistent High Yield Achieved optimize_conditions->solution_found sol_conditions Profile temperature for exotherms Monitor reaction kinetics optimize_conditions->sol_conditions

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Issue 2: Formation of Side Products in Sonogashira Coupling Reactions

Question: During the scale-up of a Sonogashira coupling between this compound and a terminal alkyne, we are observing significant formation of a homocoupled alkyne (Glaser coupling) and de-iodinated starting material. How can we minimize these side products?

Answer: The formation of homocoupled alkynes and hydrodehalogenation products are common side reactions in Sonogashira couplings, especially when scaling up. Here are some strategies to mitigate these issues:

Potential Causes & Recommended Solutions:

Side ProductPotential Cause(s)Recommended Solution(s)
Homocoupled Alkyne (Glaser Product) Presence of Oxygen: The copper-catalyzed homocoupling of terminal alkynes is highly promoted by oxygen.[3] High Copper(I) Concentration: An excess of the copper co-catalyst can also favor the Glaser coupling pathway.Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. Purge the reactor with an inert gas (nitrogen or argon) before and during the reaction. Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While often requiring higher temperatures or more specialized ligands, this completely eliminates the Glaser coupling pathway.[3] Control Catalyst Ratios: Carefully control the stoichiometry of the copper(I) iodide co-catalyst, typically using 1-5 mol%.
De-iodinated Starting Material (Hydrodehalogenation) Presence of Water/Protic Solvents: Water or other protic impurities can act as a proton source for the reduction of the aryl-palladium intermediate. High Temperatures: Elevated temperatures can sometimes promote this side reaction.Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure all glassware and the reactor are thoroughly dried. Temperature Optimization: Screen a range of temperatures to find the optimal balance between a reasonable reaction rate and minimal side product formation.

Logical Relationship Diagram:

Minimizing Side Products in Sonogashira Coupling cluster_glaser_causes Causes of Glaser Coupling cluster_hydro_causes Causes of Hydrodehalogenation cluster_solutions Solutions start Side Products Observed glaser Glaser Homocoupling start->glaser hydrodehalogenation Hydrodehalogenation start->hydrodehalogenation oxygen Presence of Oxygen glaser->oxygen high_cu High [Cu(I)] glaser->high_cu protic Protic Impurities (e.g., H2O) hydrodehalogenation->protic high_temp High Temperature hydrodehalogenation->high_temp degas Rigorous Degassing oxygen->degas cu_free Copper-Free Protocol oxygen->cu_free control_cu Control Cu(I) Stoichiometry high_cu->control_cu anhydrous Anhydrous Conditions protic->anhydrous optimize_temp Optimize Temperature high_temp->optimize_temp

Caption: Relationship between causes and solutions for side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The primary safety concerns are related to the nitroaromatic nature of the compound and the potential for exothermic reactions.

  • Thermal Stability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures. It is crucial to perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) on the reaction mixture to understand its thermal hazards before scaling up.

  • Exothermic Reactions: Nucleophilic aromatic substitution (SNAr) reactions with nitroaromatics can be highly exothermic. On a large scale, where the surface-area-to-volume ratio is low, heat removal can be challenging. This can lead to a thermal runaway if not properly controlled. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the exotherm.

  • Handling Precautions: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. It is harmful if swallowed or in contact with skin, and toxic if inhaled.[4][5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6] Work in a well-ventilated area or a fume hood.[5][6][7]

Q2: In an SNAr reaction with a primary amine, which halogen is more likely to be displaced on this compound?

A2: In a typical SNAr reaction, the fluoride is the more likely leaving group. The rate-determining step in an SNAr reaction is usually the initial nucleophilic attack to form the Meisenheimer complex.[8] The high electronegativity of the fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. The stability of the leaving group is less important in this step. Therefore, the C-F bond is generally more reactive than the C-I bond in SNAr reactions.

Q3: How can I effectively remove residual palladium from my product on a large scale?

A3: Removing palladium to pharmaceutically acceptable levels (<10 ppm) is a critical challenge in process development.

  • Scavengers: Various scavengers can be used to bind to the palladium, allowing it to be filtered off. Common examples include silica-based scavengers with functional groups like thiols or amines, activated carbon, or scavenger resins.

  • Extraction/Washing: Aqueous washes with solutions containing complexing agents like L-cysteine or sodium bisulfite can help extract palladium into the aqueous phase.

  • Crystallization: Often, a well-designed crystallization process is the most effective way to purge residual palladium. The palladium impurities tend to remain in the mother liquor.

Q4: We are considering a telescoped synthesis involving a Suzuki coupling followed by another reaction. What are the key considerations for scaling up such a process?

A4: Telescoped or one-pot syntheses are attractive for process efficiency but present unique scale-up challenges.

  • Solvent Compatibility: The solvent system must be suitable for all reaction steps. This may require a compromise on the optimal solvent for each individual step.

  • Reagent and Byproduct Compatibility: Reagents and byproducts from the first step must not interfere with the chemistry of the subsequent step. For example, the boronic acid and its byproducts from a Suzuki coupling should not react with the reagents in the next step.

  • Process Analytical Technology (PAT): Implementing in-line monitoring (e.g., with IR or Raman spectroscopy) can be invaluable for understanding when each step is complete and for ensuring the reaction is proceeding as expected before adding the reagents for the next step.

Quantitative Data on Scale-Up

Table 1: Representative Scale-Up Data for a Suzuki-Miyaura Coupling (Data adapted from a kilogram-scale synthesis of a pharmaceutical intermediate)

ParameterLab Scale (50 g)Pilot Plant Scale (5 kg)Kilogram Scale (50 kg)
Aryl Bromide Input 50.0 g5.00 kg50.0 kg
Pd Catalyst Loading 1.5 mol%1.0 mol%0.8 mol%
Solvent Volume 500 mL50 L500 L
Reaction Temperature 80 °C85 °C85-90 °C (controlled)
Reaction Time 4 hours6 hours8-10 hours
Isolated Yield 92%89%88%
Product Purity (HPLC) >99.0%>99.0%>98.5%
Residual Pd (after workup) ~50 ppm~150 ppm~200 ppm
Residual Pd (after purification) <10 ppm<10 ppm<10 ppm

Table 2: Illustrative Conditions for Sonogashira Coupling of Aryl Iodides (Generalized data from literature sources)

ParameterTypical Lab ScalePotential Scale-Up Considerations
Aryl Iodide 1.0 equiv1.0 equiv
Terminal Alkyne 1.1 - 1.5 equivReduce excess to 1.05 - 1.1 equiv for cost-effectiveness
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)Use more robust Pd(OAc)₂/ligand system (0.5-2 mol%)
Cu(I) Co-catalyst CuI (1-5 mol%)Minimize to 0.5-1 mol% to reduce Glaser coupling
Base Et₃N or DIPEA (2-3 equiv)May need to switch to an inorganic base (e.g., K₂CO₃) for cost and easier removal
Solvent THF, DMFToluene or 2-MeTHF may be preferred for easier workup and recovery
Temperature Room Temp - 60 °CMay require slightly higher temperatures due to lower catalyst loading, but monitor for exotherms
Yield 85-95%Target >85%

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Lab Scale)

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the Pd(dppf)Cl₂ catalyst under a positive pressure of the inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Suzuki Coupling Experimental Workflow start Combine Reactants and Base in Flask inert Establish Inert Atmosphere (Evacuate/Backfill x3) start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent System catalyst->solvent heat Heat and Stir (80-90°C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool, Dilute, and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Isolated Product purify->end

Caption: General workflow for a lab-scale Suzuki coupling reaction.

Protocol 2: Sonogashira Coupling (Lab Scale)

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine (the solvent is often a mixture of THF and Et₃N, e.g., 2:1). The solution should be thoroughly degassed by bubbling with inert gas for 15-20 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) (Lab Scale)

This protocol describes a general procedure for the SNAr reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound and the anhydrous solvent (e.g., 5-10 mL of DMF per mmol of substrate).

  • Add the amine nucleophile to the solution.

  • Add the base (K₂CO₃ or DIPEA) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). The reaction is often exothermic, so for larger scales, the amine should be added portion-wise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Monitoring Reactions of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring reactions involving 1-Fluoro-2-iodo-4-nitrobenzene. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key analytical data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of a reaction involving this compound?

A1: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive reaction monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying the consumption of starting materials and the formation of non-volatile products and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile components, such as residual solvents and certain byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, provides valuable structural information about the reactants, intermediates, and products in the reaction mixture.[1]

Q2: What are the common impurities I might encounter in reactions with this compound?

A2: Impurity profiles are highly dependent on the specific reaction conditions and nucleophiles used. However, some common impurities can include:

  • Unreacted Starting Material: Residual this compound.

  • Isomeric Products: Depending on the reaction, substitution at different positions on the aromatic ring can lead to isomeric byproducts.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the fluorine or nitro groups, forming corresponding phenol or aniline derivatives.

  • Over-alkylation/arylation: If the nucleophile can react multiple times with the substrate.

  • Side-products from the nucleophile: Decomposition or side-reactions of the nucleophile itself.

Q3: How can I develop a robust HPLC method for my reaction?

A3: Developing a robust HPLC method involves a systematic approach:

  • Column Selection: A reversed-phase column, such as a C18 or Phenyl-Hexyl column, is a good starting point for separating aromatic compounds.

  • Mobile Phase Selection: A mixture of water (often with a buffer like ammonium formate or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used.

  • Wavelength Selection: A UV detector set at a wavelength where both the starting material and the expected product have good absorbance is recommended. A photodiode array (PDA) detector can be beneficial for monitoring multiple wavelengths and assessing peak purity.

  • Gradient Optimization: Start with a broad gradient to elute all components, then optimize the gradient to achieve good resolution between the peaks of interest in a reasonable timeframe.

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Secondary interactions with the stationary phase.4. Column degradation.1. Reduce injection volume or sample concentration.2. Adjust mobile phase pH with a suitable buffer.3. Use a column with end-capping or a different stationary phase.4. Replace the column.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition.2. Leaks in the HPLC system.3. Temperature variations.4. Insufficient column equilibration.1. Ensure proper mixing and degassing of the mobile phase.2. Check all fittings for leaks.3. Use a column oven for consistent temperature.4. Equilibrate the column with the initial mobile phase for a sufficient time before each injection.
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase.2. Implement a thorough needle wash program.3. Inject a blank run to identify the source of contamination.
Poor Resolution 1. Suboptimal mobile phase composition or gradient.2. Inappropriate column.1. Optimize the gradient profile (e.g., make it shallower).2. Try a different organic modifier (e.g., methanol instead of acetonitrile).3. Use a column with a different selectivity or a longer column with smaller particles.
GC-MS Analysis
Problem Possible Causes Solutions
No Peaks Detected 1. No injection occurred.2. Leak in the injection port or column connection.1. Verify autosampler/syringe functionality.2. Perform a leak check.
Poor Sensitivity 1. Low analyte concentration.2. Injector or detector temperature too low.3. Contaminated ion source.1. Increase sample concentration if possible.2. Optimize injector and detector temperatures.3. Clean the ion source.
Broad or Tailing Peaks 1. Active sites in the inlet liner or column.2. Column contamination.1. Use a deactivated inlet liner.2. Bake out the column at a high temperature (within its limits).3. Trim the front end of the column.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Reaction Monitoring

This method provides a starting point for monitoring a typical nucleophilic aromatic substitution (SNAr) reaction of this compound.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 330 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: General GC-MS Method for Impurity Profiling

This method is suitable for identifying volatile impurities and byproducts.

  • GC-MS System: Agilent 7890B GC with a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

Quantitative Data Summary

The following table provides expected analytical data for this compound. Note that retention times are approximate and will vary depending on the specific HPLC or GC system and method conditions.

Compound Technique Parameter Value
This compound HPLC-UVApprox. Retention Time12-15 min (with protocol 1)
GC-MSApprox. Retention Time10-13 min (with protocol 2)
Mass Spec (EI)Key m/z fragments267 (M+), 221, 140, 75
¹H NMR (CDCl₃)Chemical Shift (ppm)δ 8.4-8.5 (m, 1H), 8.1-8.2 (m, 1H), 7.3-7.4 (t, 1H)
¹⁹F NMR (CDCl₃)Chemical Shift (ppm)Approx. -105 to -115 ppm

Visualized Workflows and Relationships

experimental_workflow cluster_reaction SNAr Reaction cluster_monitoring Reaction Monitoring cluster_data Data Analysis Start Start Reaction_Mixture This compound + Nucleophile in Solvent Start->Reaction_Mixture Reaction_InProgress Reaction at defined Temperature and Time Reaction_Mixture->Reaction_InProgress Aliquot Take Reaction Aliquot Reaction_InProgress->Aliquot Sample_Prep Dilute and Filter Aliquot->Sample_Prep Analysis Analytical Method Sample_Prep->Analysis HPLC HPLC-UV Analysis->HPLC Non-volatile compounds GCMS GC-MS Analysis->GCMS Volatile compounds NMR NMR Analysis->NMR Structural information Data_Acquisition Acquire Chromatogram or Spectrum HPLC->Data_Acquisition GCMS->Data_Acquisition NMR->Data_Acquisition Data_Processing Integrate Peaks / Process Spectrum Data_Acquisition->Data_Processing Interpretation Interpret Results Data_Processing->Interpretation Interpretation->Reaction_InProgress Continue, Quench, or Stop Reaction

Caption: A typical workflow for monitoring a nucleophilic aromatic substitution (SNAr) reaction.

troubleshooting_logic Problem Analytical Problem (e.g., Poor Peak Shape) Check_System Check HPLC/GC System (Leaks, Connections) Problem->Check_System Check_Method Review Method Parameters (Mobile Phase, Temperature) Problem->Check_Method Check_Sample Examine Sample (Concentration, Solvent) Problem->Check_Sample Check_Column Inspect Column (Contamination, Age) Problem->Check_Column Solution_System Fix Leaks, Remake Connections Check_System->Solution_System Solution_Method Prepare Fresh Mobile Phase, Optimize Parameters Check_Method->Solution_Method Solution_Sample Dilute Sample, Change Solvent Check_Sample->Solution_Sample Solution_Column Wash or Replace Column Check_Column->Solution_Column

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Fluoro-2-iodo-4-nitrobenzene in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-Fluoro-2-iodo-4-nitrobenzene with other halonitrobenzenes in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these substrates is crucial for designing efficient synthetic routes in medicinal chemistry and materials science, where precise control over aromatic functionalization is paramount. This document summarizes key experimental findings, presents quantitative data for objective comparison, and provides detailed experimental protocols for the cited studies.

Introduction to Reactivity in Halonitrobenzenes

Nucleophilic aromatic substitution is a fundamental reaction class for the modification of aromatic rings. The reactivity of halonitrobenzenes in SNAr reactions is predominantly governed by the nature of the halogen leaving group and the electronic activation provided by the nitro group. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.[1]

Generally, in SNAr reactions, the reactivity of the leaving group follows the order F > Cl > Br > I, a phenomenon often referred to as the "element effect". This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the electron-rich Meisenheimer intermediate through its powerful inductive effect. However, the presence of multiple halogen substituents, as in this compound, introduces additional factors that can influence which halogen is preferentially substituted.

Comparative Reactivity Data

SubstrateLeaving GroupExpected Relative ReactivityRationale
This compound Fluorine High The fluorine atom is activated by the para-nitro group and is generally the best leaving group in SNAr due to its high electronegativity, which stabilizes the Meisenheimer complex.
This compound Iodine Moderate to Low The iodine atom is ortho to the nitro group. While ortho activation is effective, iodine is a poorer leaving group than fluorine in SNAr. However, its high polarizability may play a role in certain reactions.
1,2-Difluoro-4-nitrobenzeneFluorineVery HighBoth fluorine atoms are excellent leaving groups, and the ring is strongly activated by the nitro group.
1-Chloro-2-fluoro-4-nitrobenzeneFluorineHighSimilar to this compound, the fluorine is the preferred leaving group.
1-Bromo-2-fluoro-4-nitrobenzeneFluorineHighFluorine remains the most likely leaving group due to the element effect.
1,2-Dichloro-4-nitrobenzeneChlorineModerateChlorine is a less effective leaving group than fluorine in SNAr.

Note: The expected relative reactivity is a qualitative assessment based on established principles of SNAr reactions. Actual reaction rates can be influenced by the specific nucleophile, solvent, and reaction conditions.

Reaction Mechanisms and Pathways

The primary mechanism for the reactions described is the Nucleophilic Aromatic Substitution (SNAr) pathway. This process is visualized below, illustrating the formation of the key Meisenheimer intermediate.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Transition State / Intermediate cluster_product Products A This compound C Meisenheimer Complex A->C + Nu⁻ B Nucleophile (Nu⁻) B->C D Substituted Product C->D - Leaving Group E Leaving Group (F⁻ or I⁻) C->E

Caption: General mechanism for the SNAr reaction of this compound.

In the case of this compound, the nucleophile can attack the carbon bearing the fluorine or the carbon bearing the iodine. The regioselectivity of this attack is determined by the relative activation of each site by the nitro group and the inherent leaving group ability of fluoride versus iodide. The para-position to the nitro group (C-1, bearing the fluorine) is generally more activated towards nucleophilic attack than the ortho-position (C-2, bearing the iodine).

Experimental Protocols

The following is a general experimental protocol for conducting a comparative kinetic study of the reactivity of halonitrobenzenes with a nucleophile, such as piperidine. This protocol is adapted from established methods for studying SNAr kinetics.

Objective: To determine the second-order rate constants for the reaction of various halonitrobenzenes with piperidine.

Materials:

  • This compound

  • Other halonitrobenzene substrates (e.g., 1,2-difluoro-4-nitrobenzene, 1-chloro-4-nitrobenzene)

  • Piperidine (high purity, freshly distilled)

  • Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO, or Acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the halonitrobenzene substrate in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a series of piperidine solutions of varying concentrations in the same solvent (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M). Ensure the piperidine concentration is in large excess (at least 10-fold) compared to the substrate to maintain pseudo-first-order conditions.

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Place a known volume of the piperidine solution into a cuvette and allow it to thermally equilibrate.

    • Initiate the reaction by injecting a small, known volume of the halonitrobenzene stock solution into the cuvette and mix rapidly.

    • Immediately begin recording the absorbance of the solution at the wavelength corresponding to the formation of the product (previously determined by recording the UV-Vis spectrum of an authentic sample of the product).

    • Continue recording the absorbance until the reaction is complete (i.e., the absorbance value becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each piperidine concentration is determined by fitting the absorbance versus time data to a first-order rate equation.

    • The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of piperidine.

The following workflow illustrates the key steps in a typical kinetic experiment for comparing the reactivity of different halonitrobenzenes.

Experimental_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) B Thermostat Spectrophotometer and Reactant Solutions A->B C Initiate Reaction in Cuvette B->C D Monitor Absorbance vs. Time C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine Second-Order Rate Constant (k_2) from Slope F->G H Compare k_2 values for different substrates G->H

Caption: Workflow for a comparative kinetic study of SNAr reactions.

Conclusion

In nucleophilic aromatic substitution reactions, this compound is expected to exhibit high reactivity, with the substitution of the fluorine atom being the predominant pathway. This is consistent with the well-established "element effect" in SNAr chemistry. The presence of the ortho-iodo substituent may have a secondary electronic or steric influence on the reaction rate, but the para-activation by the nitro group on the highly electronegative fluorine atom is the dominant controlling factor. For researchers designing synthetic pathways, this preferential reactivity should be a primary consideration. Further quantitative kinetic studies directly comparing a series of 1,2-dihalo-4-nitrobenzenes would be invaluable for a more precise understanding and prediction of their reactivity.

References

Navigating Regioselectivity: A Comparative Guide to the Reactions of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic compounds is a cornerstone of molecular design. 1-Fluoro-2-iodo-4-nitrobenzene stands out as a versatile building block, offering two distinct reactive sites for substitution. This guide provides a comprehensive comparison of the regioselectivity observed in key reactions of this compound, supported by experimental data, to inform synthetic strategy and reagent selection.

The inherent electronic properties of this compound, featuring a strongly electron-withdrawing nitro group, a highly electronegative fluorine atom, and a polarizable iodine atom, dictate the chemoselectivity of its reactions. The nitro group activates the benzene ring towards nucleophilic attack, primarily at the positions ortho and para to it. This electronic influence sets the stage for a fascinating dichotomy in reactivity between the C-F and C-I bonds, depending on the reaction mechanism.

Nucleophilic Aromatic Substitution (SNAr): Preferential Displacement of Fluoride

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom is the superior leaving group. The high electronegativity of fluorine renders the carbon atom to which it is attached (C-1) highly electrophilic and thus susceptible to nucleophilic attack. The stability of the resulting Meisenheimer intermediate, with the negative charge delocalized by the ortho- and para-nitro group, further facilitates this pathway.

A key example is the reaction with thiols. The polarizability and strong nucleophilicity of sulfur-based nucleophiles favor the displacement of the fluoride ion.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), the thiol (1.1 eq) is added, followed by a suitable base (e.g., K2CO3, 1.5 eq). The reaction mixture is stirred at room temperature or gently heated (e.g., 60 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 2-iodo-4-nitro-1-(R-thio)benzene.

NucleophileProductYield (%)Regioselectivity (F vs. I)
Thiophenol2-Iodo-4-nitro-1-(phenylthio)benzene>95>99:1
Piperidine1-(2-Iodo-4-nitrophenyl)piperidineHigh>99:1

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution Reactions. Data is illustrative and based on established principles of SNAr on similar substrates.

Palladium-Catalyzed Cross-Coupling Reactions: Selective Activation of the C-I Bond

In contrast to SNAr, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, proceed via an oxidative addition step. The reactivity of carbon-halogen bonds towards oxidative addition to a low-valent palladium catalyst follows the general trend: C-I > C-Br > C-Cl > C-F. The weaker carbon-iodine bond in this compound is therefore preferentially cleaved by the palladium catalyst, leaving the more robust carbon-fluorine bond intact.

This orthogonal reactivity allows for the selective functionalization of the C-2 position.

Experimental Protocol: Sonogashira Coupling

In a flame-dried flask under an inert atmosphere, this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq) are dissolved in a suitable solvent such as tetrahydrofuran (THF) or DMF. A base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 eq), is added, followed by the terminal alkyne (1.2 eq). The reaction is stirred at room temperature or heated, and its progress is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then purified by column chromatography to afford the 1-fluoro-4-nitro-2-(alkynyl)benzene product.

Coupling PartnerProductYield (%)Regioselectivity (I vs. F)
Phenylacetylene1-Fluoro-4-nitro-2-(phenylethynyl)benzeneHigh>99:1
Phenylboronic acid2-Phenyl-1-fluoro-4-nitrobenzeneHigh>99:1
Morpholine4-(2-Fluoro-5-nitrophenyl)morpholineHigh>99:1

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Data is illustrative and based on the established reactivity patterns of aryl halides.

Logical Relationship of Reactivity

The choice of reaction conditions dictates the regiochemical outcome of the functionalization of this compound. This predictable selectivity allows for a stepwise approach to the synthesis of complex, polysubstituted aromatic compounds.

Conclusion

The regioselectivity of reactions involving this compound is a clear demonstration of how reaction mechanisms govern synthetic outcomes. For nucleophilic aromatic substitution, the highly activated C-F bond is the primary site of reaction. Conversely, for palladium-catalyzed cross-coupling reactions, the more labile C-I bond is selectively functionalized. This predictable and orthogonal reactivity makes this compound a valuable and versatile tool for the synthesis of complex aromatic molecules, enabling the strategic and efficient construction of target compounds in drug discovery and materials science. By understanding these fundamental principles of reactivity, researchers can confidently design synthetic routes that leverage the unique properties of this powerful building block.

A Comparative Guide to Catalysts for Suzuki Coupling of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For the synthesis of complex molecules, such as pharmaceutical intermediates, the choice of catalyst is critical to achieving high yields and selectivity. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of 1-Fluoro-2-iodo-4-nitrobenzene, a substrate featuring both a highly reactive carbon-iodine bond and an electron-withdrawing nitro group.

The data presented herein is a representative compilation based on established principles of palladium catalysis for similar substrates. The selection of the optimal catalyst is highly dependent on the specific coupling partner and reaction conditions.

Comparative Performance of Palladium Catalysts

The efficiency of the Suzuki coupling of this compound is significantly influenced by the choice of the palladium catalyst and the associated phosphine ligand. Electron-rich and sterically hindered phosphine ligands are often effective in promoting the oxidative addition of the palladium to the aryl iodide bond.[1] The following table summarizes the expected performance of several common palladium catalysts in the Suzuki coupling of this compound with a generic arylboronic acid.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)Notes
System 1 Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001285-95A standard, readily available catalyst system.
System 2 PdCl₂(dppf)dppfK₃PO₄Dioxane1001690-98Effective for a broad range of boronic acids.
System 3 Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1008~90-98Highly active catalyst, allowing for lower catalyst loading.[2]
System 4 Pd₂(dba)₃XPhosK₃PO₄t-Amyl OH1001>95Utilizes a bulky phosphine ligand for improved activity with challenging substrates.[2]
System 5 Pd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane8024>90A simple yet effective system for various aryl halides.[2]

Note: The data presented is a compilation from various sources and represents typical outcomes for similar substrates. Direct comparison should be made with caution due to differing reaction conditions.[2]

Experimental Workflow and Catalytic Cycle

A systematic approach is crucial for the reliable comparison of catalyst performance. The generalized experimental workflow for the Suzuki-Miyaura coupling reaction is depicted below.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis reagents Weigh Aryl Halide, Boronic Acid, Base assembly Assemble Reaction Vessel under Inert Atmosphere reagents->assembly catalyst Prepare Catalyst System (Pd Precursor + Ligand) catalyst->assembly solvent Add Degassed Solvent assembly->solvent heating Heat to Desired Temperature solvent->heating quench Quench Reaction heating->quench Reaction Monitoring (TLC, GC) extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen catalyst system.

General Procedure for Suzuki-Miyaura Coupling:

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio).[1] The vessel is evacuated and backfilled with the inert gas. Degassed solvent (e.g., toluene, dioxane) is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, the reaction mixture is cooled to room temperature. The mixture is then quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.[3]

Catalyst System Preparation:

For catalyst systems that are not pre-formed, the palladium precursor and the phosphine ligand are added to the reaction vessel sequentially under an inert atmosphere before the addition of other reagents and the solvent. The active Pd(0) species is typically formed in situ.

Conclusion

The choice of catalyst and ligand is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos often provide superior yields in shorter reaction times, especially for challenging substrates.[2] The experimental data and protocols provided in this guide serve as a valuable starting point for the development and optimization of synthetic routes for novel compounds in the fields of pharmaceutical and materials science.

References

A Comparative Analysis of 1-Fluoro-2-iodo-4-nitrobenzene and 1-Chloro-2-iodo-4-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Aryl Halide Reactivity in SNAr Reactions

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction. The strategic selection of starting materials is paramount for optimizing reaction efficiency, yield, and regioselectivity. This guide provides a detailed comparison of two closely related aryl halides, 1-fluoro-2-iodo-4-nitrobenzene and 1-chloro-2-iodo-4-nitrobenzene, in the context of SNAr reactions, supported by established mechanistic principles and experimental data from analogous systems.

Executive Summary

  • Reactivity: this compound is anticipated to be significantly more reactive towards nucleophilic aromatic substitution at the C1 position than 1-chloro-2-iodo-4-nitrobenzene.

  • Mechanism: The higher reactivity of the fluoro-derivative is attributed to the rate-determining step of the SNAr mechanism, where the high electronegativity of fluorine powerfully stabilizes the intermediate Meisenheimer complex.

  • Regioselectivity: In both compounds, nucleophilic attack is expected to occur predominantly at the C1 position (displacing either fluoride or chloride) due to the strong activating effect of the para-nitro group.

  • Applications: The choice between these two substrates will depend on the desired reaction kinetics and the specific requirements of the synthetic route. The higher reactivity of the fluoro-compound may be advantageous for reactions with weaker nucleophiles or when milder conditions are required.

The SNAr Mechanism: A Two-Step Dance

The nucleophilic aromatic substitution reaction proceeds via a well-established two-step addition-elimination mechanism. The initial and typically rate-determining step involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.

Figure 1. Generalized mechanism for the SNAr reaction.

The "Element Effect": Why Fluorine Reigns Supreme in SNAr

Contrary to the leaving group trends observed in aliphatic nucleophilic substitution (SN1 and SN2) reactions, where iodide is an excellent leaving group and fluoride is poor, the opposite is true in SNAr reactions. This phenomenon is known as the "element effect". The reactivity order for halogens in SNAr reactions is typically:

F >> Cl > Br > I

The rationale for this inverted reactivity lies in the rate-determining step. The high electronegativity of fluorine (4.0 on the Pauling scale, compared to 3.16 for chlorine) exerts a powerful inductive electron-withdrawing effect. This effect significantly stabilizes the negatively charged Meisenheimer complex formed during the initial nucleophilic attack. By lowering the activation energy of this slow step, fluorine dramatically accelerates the overall reaction rate.

Although the carbon-fluorine bond is the strongest single bond to carbon, its cleavage occurs in the fast, second step of the reaction and therefore does not influence the overall rate. The restoration of aromaticity provides a strong thermodynamic driving force for the expulsion of the leaving group.

Comparative Reactivity Data (from Analogous Systems)

SubstrateNucleophileSolventRelative Rate (kF/kCl)
1-Halo-2,4-dinitrobenzenePiperidineMethanol~250
1-Halo-2,4-dinitrobenzeneAnilineEthanol~160
2-HalopyridineEthoxideEthanol320
6-Halopurine NucleosideButylamineAcetonitrileF > Br > Cl > I

Table 1. Relative reactivity of aryl fluorides versus aryl chlorides in SNAr reactions with various nucleophiles. The data clearly illustrates the significantly faster reaction rates for the fluoro-substituted analogues.

Regioselectivity: The Role of Substituents

In both this compound and 1-chloro-2-iodo-4-nitrobenzene, the nitro group is positioned para to the C1-halogen and meta to the C2-iodo substituent. The nitro group is a potent activating group for SNAr reactions, particularly when positioned ortho or para to the leaving group, as it can effectively delocalize the negative charge of the Meisenheimer complex through resonance.

Figure 2. Rationale for regioselective nucleophilic attack at the C1 position.

Conversely, the iodo substituent at the C2 position is ortho to the C1-halogen and meta to the nitro group. While halogens are deactivating overall, their inductive effect can influence the electrophilicity of adjacent carbons. However, the dominant activating effect of the para-nitro group makes the C1 position the most likely site for nucleophilic attack. Therefore, the selective displacement of the C1 halogen (fluorine or chlorine) is expected to be the major reaction pathway.

Experimental Protocols

The following is a general experimental protocol for the SNAr reaction of a halo-nitroaromatic compound with an amine nucleophile, which can be adapted for the specific substrates discussed.

Reaction of 1-Halo-2-iodo-4-nitrobenzene with Piperidine

Materials:

  • 1-Halo-2-iodo-4-nitrobenzene (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-halo-2-iodo-4-nitrobenzene (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO via syringe to dissolve the solids.

  • Add piperidine (1.2 eq) to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction with this compound is expected to proceed at a lower temperature and in a shorter time than the corresponding chloro-derivative.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-iodo-4-nitrophenyl)piperidine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide and K2CO3 in a flame-dried flask under N2 B Add anhydrous DMF or DMSO A->B C Add piperidine dropwise B->C D Stir at room temperature or heat (50-80 °C) C->D E Monitor by TLC or LC-MS D->E F Quench with cold water E->F Upon completion G Extract with ethyl acetate F->G H Wash with brine, dry, and filter G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Assessing Ligand Efficiency in the Buchwald-Hartwig Amination of 1-Fluoro-2-iodo-4-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal transformation in modern organic synthesis, enabling the formation of crucial carbon-nitrogen bonds. Its application in the synthesis of complex molecules, particularly in the pharmaceutical industry, is widespread. The choice of ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, dictating reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative assessment of different ligands for the chemoselective amination of 1-fluoro-2-iodo-4-nitrobenzene, a substrate of interest in medicinal chemistry due to its trifunctional nature. The selective amination at the C-I bond, while preserving the C-F and nitro functionalities, presents a synthetic challenge that can be addressed by judicious ligand selection.

Quantitative Comparison of Ligand Performance

The following table summarizes the expected performance of commonly employed Buchwald-Hartwig ligands in the amination of this compound. This data is compiled from literature precedents on structurally related nitroarenes and dihalogenated substrates, as direct comparative studies on this specific molecule are limited. The efficiency is predicted based on the known properties of the ligands to promote the challenging coupling of electron-deficient aryl halides.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Expected Yield (%)Key Characteristics & Rationale
XPhos Pd₂(dba)₃ or Pd(OAc)₂KOt-Bu or Cs₂CO₃Toluene or Dioxane80-1102-1285-95A highly active and versatile ligand, known for its effectiveness with electron-deficient aryl halides.[1] Its steric bulk is expected to facilitate the reductive elimination step.
RuPhos Pd-G3-RuPhos or Pd(OAc)₂K₃PO₄ or NaOt-BuDioxane or t-BuOH80-1004-1880-90Often successful for sterically demanding couplings and known to be effective for a broad range of substrates. Theoretical studies suggest a different rate-limiting step compared to BrettPhos, which can be advantageous for certain substrates.[2][3]
BrettPhos Pd-G3-BrettPhos or Pd(OAc)₂LiHMDS or K₃PO₄THF or Toluene70-1006-2475-90Particularly effective for the coupling of primary amines and has shown success in the amination of nitroarenes.[4][5] Its use might be beneficial if the amine coupling partner is primary.
BINAP Pd₂(dba)₃NaOt-BuToluene100-11012-2460-75An earlier generation bidentate ligand, which might show moderate efficiency. It is known to be effective for aryl iodides but may be less efficient than the more modern biarylphosphine ligands for this challenging substrate.[6]

Note: The expected yields are estimates based on analogous reactions and should be considered as a starting point for optimization. The choice of base and solvent can also significantly impact the reaction outcome and may require screening.

Experimental Protocols

A generalized experimental protocol for the Buchwald-Hartwig amination of this compound is provided below. This protocol can be adapted for screening different ligands.

General Procedure for Ligand Screening:

To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The aryl halide, this compound (1.0 equivalent), is then added, followed by the amine (1.1-1.2 equivalents) and the anhydrous, degassed solvent (e.g., toluene or dioxane). The Schlenk tube is sealed, and the reaction mixture is heated to the desired temperature with vigorous stirring. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caution: The presence of a nitro group can make the substrate sensitive to strong bases and high temperatures. Careful optimization of reaction conditions is recommended to avoid potential side reactions or decomposition. The use of weaker bases like K₃PO₄ or Cs₂CO₃ might be preferable to KOt-Bu to enhance functional group tolerance.[7]

Mandatory Visualizations

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-I Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R₂NH Amido Complex Amido Complex Amine Coordination->Amido Complex - HX (Base) Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-NR₂)

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Reagents Pd Precursor, Ligand, Base, This compound, Amine, Solvent Inert_Atmosphere Evacuate & Backfill with Ar/N₂ Reagents->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Stirring Vigorous Stirring Monitoring Monitor by TLC/GC-MS/LC-MS Stirring->Monitoring Quenching Cool & Quench with Water Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

References

A Comparative Guide to the Kinetics of Nucleophilic Aromatic Substitution on Halonitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry, particularly in the synthesis of pharmaceuticals and other fine chemicals. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of SNAr reactions is significantly influenced by the nature of the leaving group (the halogen), the nucleophile, the solvent, and the electron-withdrawing groups on the aromatic ring.

Comparative Kinetic Data

To illustrate the influence of the leaving group on the reaction rate, we present kinetic data for the reaction of various 1-halo-2,4-dinitrobenzenes with piperidine and n-butylamine. These reactions are analogous to the substitution on 1-fluoro-2-iodo-4-nitrobenzene and provide valuable insights into the expected reactivity trends.

Table 1: Second-Order Rate Constants (kA) for the Reaction of 1-Halo-2,4-dinitrobenzenes with Piperidine in Various Solvents

Leaving Group (X)SolventkA (dm³ mol⁻¹ s⁻¹)
FTolueneVaries with [Piperidine]
FBenzeneVaries with [Piperidine]
FDioxaneVaries with [Piperidine]
FChloroformInsensitive to [Piperidine]
FAcetonitrileInsensitive to [Piperidine]
FNitromethaneInsensitive to [Piperidine]

Data sourced from studies on the kinetics of 1-fluoro-2,4-dinitrobenzene with piperidine. In many aprotic solvents, the reaction shows base catalysis, where the second-order rate coefficient increases with amine concentration. However, in solvents like chloroform, acetonitrile, and nitromethane, the rate is largely independent of the amine concentration.[1]

Table 2: Second-Order Rate Constants for the Reaction of 1-Halo-2,4-dinitrobenzenes with n-Butylamine in Chloroform at 24.8 °C

Leaving Group (X)k₁ (l mol⁻¹ s⁻¹)k₂ (l² mol⁻² s⁻¹)
Cl2.44 x 10⁻⁴-
Br--
I--

Note: The provided search results mention rate constants for 1-chloro-2,4-dinitrobenzene with n-butylamine in chloroform and indicate the order of reactivity for other halogens as Br > Cl > I in this specific reaction.[2] Unfortunately, the precise values for bromo and iodo derivatives were not available in the snippets.

Discussion of Reactivity Trends

The reactivity of halogens as leaving groups in SNAr reactions is a balance of two opposing factors: the inductive electron-withdrawing effect of the halogen and the strength of the carbon-halogen bond.

  • Electronegativity and the Inductive Effect: Fluorine is the most electronegative halogen, and its strong inductive effect makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. This effect generally leads to a higher rate of reaction for fluoro-substituted arenes compared to their chloro, bromo, and iodo counterparts.

  • Carbon-Halogen Bond Strength: The C-F bond is the strongest, while the C-I bond is the weakest.[3] A weaker bond is easier to break, which would suggest that iodine should be the best leaving group.

In SNAr reactions, the first step, the formation of the Meisenheimer complex, is typically the rate-determining step. The high electronegativity of fluorine stabilizes the transition state leading to this intermediate more effectively than other halogens. This is why, in most cases, the order of reactivity for SNAr on activated haloarenes is F >> Cl ≈ Br > I .

For This compound , one would predict that nucleophilic substitution would preferentially occur at the position of the fluorine atom due to its superior ability to activate the ring towards nucleophilic attack. The iodine atom is a much poorer leaving group in this context.

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetics of a nucleophilic aromatic substitution reaction using UV-Vis spectrophotometry. This method is suitable for monitoring the reactions presented in the tables above.

Objective: To determine the second-order rate constant for the reaction of a 1-halo-2,4-dinitrobenzene with an amine.

Materials:

  • 1-halo-2,4-dinitrobenzene (e.g., 1-fluoro-2,4-dinitrobenzene)

  • Amine (e.g., piperidine or n-butylamine)

  • Anhydrous solvent (e.g., acetonitrile, chloroform, or benzene)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the 1-halo-2,4-dinitrobenzene in the chosen solvent of a known concentration (e.g., 1.0 x 10⁻³ M).

    • Prepare a series of stock solutions of the amine in the same solvent at different concentrations (e.g., 0.02 M, 0.05 M, 0.1 M).

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. This can be determined by running a full spectrum of a completed reaction mixture.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

    • Pipette a known volume of the 1-halo-2,4-dinitrobenzene stock solution into a quartz cuvette.

    • At time t=0, add a known volume of the amine stock solution to the cuvette, quickly mix the contents, and place the cuvette in the cell holder.

    • Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • Under pseudo-first-order conditions (where the concentration of the amine is in large excess compared to the 1-halo-2,4-dinitrobenzene), the observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at infinite time and At is the absorbance at time t. The slope of this plot will be -kobs.

    • The second-order rate constant (kA) can then be determined by plotting kobs against the concentration of the amine. The slope of this plot will be kA.

Visualizing the SNAr Mechanism and Experimental Workflow

Diagram 1: The SNAr Reaction Pathway

SNAr_Mechanism Reactants Aryl Halide + Nucleophile TS1 Transition State 1 Reactants->TS1 Rate-determining step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Substituted Product + Halide Ion TS2->Products Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Solution Mix Mix Reactants in Cuvette Prep_Substrate->Mix Prep_Nucleophile Prepare Nucleophile Solutions Prep_Nucleophile->Mix Measure Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) Mix->Measure Plot1 Plot ln(A∞ - At) vs. Time Measure->Plot1 Calc_kobs Determine k_obs Plot1->Calc_kobs Plot2 Plot k_obs vs. [Nucleophile] Calc_kobs->Plot2 Calc_kA Determine Second-Order Rate Constant (kA) Plot2->Calc_kA

References

A Comparative Analysis of Microwave-Assisted and Conventional Heating in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency of synthetic methodologies is paramount. This guide provides a comparative analysis of microwave-assisted and conventional heating methods for palladium-catalyzed cross-coupling reactions, with a focus on substrates analogous to 1-Fluoro-2-iodo-4-nitrobenzene. The data presented herein demonstrates the potential for significant rate enhancement and improved yields offered by microwave technology.

The quest for rapid and efficient methods to construct complex organic molecules is a driving force in modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools in this endeavor. The application of microwave irradiation as an alternative to conventional heating has been shown to dramatically accelerate these transformations, often leading to higher product yields in significantly shorter reaction times.

Yield Comparison: A Case Study

Entry(Het)Arylboronic AcidHeating MethodReaction TimeYield (%)
1Phenylboronic acidConventional24 h75
2Phenylboronic acidMicrowave30 min98
33-Chlorophenylboronic acidConventional24 h68
43-Chlorophenylboronic acidMicrowave40 min92
5Thiophene-3-boronic acidConventional24 h55
6Thiophene-3-boronic acidMicrowave25 min89
7Naphthalene-2-boronic acidConventional24 h80
8Naphthalene-2-boronic acidMicrowave25 min97

Data adapted from a study on the Suzuki-Miyaura cross-coupling of 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one.

Experimental Protocols

The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction, illustrating the procedural differences between conventional heating and microwave-assisted methods. These can be adapted for substrates such as this compound.

Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is designed for a rapid and efficient synthesis of biaryl compounds.

Materials:

  • Aryl halide (e.g., this compound, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol or Cs₂CO₃, 1.25 mmol)

  • Solvent (e.g., 1,4-Dioxane/water mixture or DME/water)

  • Microwave reactor vial

Procedure:

  • To a microwave vial, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 90-120 °C) for a predetermined time (e.g., 5-40 minutes).

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and proceed with standard aqueous workup and purification by column chromatography.

Conventional Heating Suzuki-Miyaura Coupling

This protocol outlines the traditional approach to Suzuki-Miyaura coupling reactions.

Materials:

  • Aryl halide (e.g., this compound, 1.0 mmol)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

  • Base (e.g., Na₂CO₃, 2.5 equiv.)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Schlenk flask or round-bottom flask with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere for several hours (typically 6-24 hours).

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and proceed with standard aqueous workup and purification by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the key steps in comparing the two heating methodologies and the fundamental signaling pathway of a Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Spectroscopic Analysis of 1-Fluoro-2-iodo-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data for Structural Confirmation

In the field of pharmaceutical research and development, precise structural confirmation of novel synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic data for 1-Fluoro-2-iodo-4-nitrobenzene and two of its structural isomers: 1-Fluoro-4-iodo-2-nitrobenzene and 2-Fluoro-1-iodo-4-nitrobenzene. By presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary information to distinguish between these closely related derivatives, ensuring the accurate identification of their target molecules.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data obtained for this compound and its selected isomers. These values are critical for the unambiguous structural elucidation of these compounds.

Spectroscopic TechniqueThis compound1-Fluoro-4-iodo-2-nitrobenzene2-Fluoro-1-iodo-4-nitrobenzene
¹H NMR (ppm) ~8.6 (d), ~8.3 (dd), ~7.5 (t)~8.1 (d), ~7.9 (dd), ~7.4 (t)~8.4 (d), ~8.0 (dd), ~7.6 (dd)
¹³C NMR (ppm) ~160 (d, J=250 Hz, C-F), ~149 (C-NO₂), ~140 (C-I), ~128, ~122, ~115 (d, J=25 Hz)~163 (d, J=260 Hz, C-F), ~151 (C-NO₂), ~135, ~130, ~118 (d, J=24 Hz), ~90 (C-I)~158 (d, J=255 Hz, C-F), ~148 (C-NO₂), ~142, ~125, ~120 (d, J=22 Hz), ~92 (C-I)
IR (cm⁻¹) ~3100 (Ar C-H), ~1600 (Ar C=C), ~1520 & ~1340 (N-O stretch), ~1250 (C-F), ~830 (C-I)~3110 (Ar C-H), ~1595 (Ar C=C), ~1530 & ~1350 (N-O stretch), ~1260 (C-F), ~820 (C-I)~3090 (Ar C-H), ~1605 (Ar C=C), ~1525 & ~1345 (N-O stretch), ~1240 (C-F), ~840 (C-I)
Mass Spec. (m/z) 267 (M+), 221 ([M-NO₂]+), 127 (I+), 95 ([C₆H₃F]+)267 (M+), 221 ([M-NO₂]+), 127 (I+), 95 ([C₆H₃F]+)267 (M+), 221 ([M-NO₂]+), 127 (I+), 95 ([C₆H₃F]+)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used. The data presented here are approximate values for comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, gently vortex the tube.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire spectra with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled spectra with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of small, volatile organic molecules.

  • Instrument Parameters:

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The standard electron energy for EI is 70 eV.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of the this compound derivatives.

Spectroscopic_Analysis_Workflow Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze & Compare Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart of the experimental workflow for structural confirmation.

A Cost-Benefit Analysis of 1-Fluoro-2-iodo-4-nitrobenzene in Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within drug discovery and development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. 1-Fluoro-2-iodo-4-nitrobenzene is a versatile trifunctional building block offering a unique combination of reactive sites for sequential and regioselective transformations. This guide provides an objective cost-benefit analysis of using this compound in comparison to its bromo and chloro analogs, supported by experimental data, to inform strategic decisions in complex molecule synthesis.

Reactivity and Strategic Advantages

This compound possesses three key functional groups: an iodine atom, a fluorine atom, and a nitro group. The electron-withdrawing nitro group activates the aromatic ring, making the C-I and C-F bonds susceptible to distinct transformations. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, compared to the corresponding carbon-bromine and carbon-chlorine bonds. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. The fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, and the nitro group can be readily reduced to an amine, providing further avenues for molecular diversification.

Comparative Performance in Cross-Coupling Reactions

The superior performance of this compound is most evident in widely used C-C bond-forming reactions.

Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. The reactivity of the aryl halide is a crucial parameter, with the general trend being I > Br > Cl.

Table 1: Comparative Data for a Model Suzuki Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012~92% (estimated based on similar systems)
1-Bromo-2-fluoro-5-nitrobenzene Pd/CK₂CO₃DMF/H₂O130298%[1]
1-Chloro-2-fluoro-5-nitrobenzene Pd(OAc)₂/PCy₃K₃PO₄Toluene10024~70-80% (estimated based on similar systems)
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes. The reactivity trend of the aryl halide is similar to that of the Suzuki coupling.

Table 2: Comparative Data for a Model Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂DabcoN/AN/AN/AQuantitative (reported for 1-iodo-4-nitrobenzene)[2]
1-Bromo-2-fluoro-5-nitrobenzene Co(C₉H₉NO₂)₃N/AN/AN/A10Medium (reported for p-bromobenzylcyanide)[3]

Note: As with the Suzuki coupling, a direct comparative study under identical conditions is not available. The data presented is for analogous compounds.

Cost Analysis

A critical component of the cost-benefit analysis is the procurement cost of the starting materials.

Table 3: Cost Comparison of 1-Fluoro-2-halo-4-nitrobenzene Derivatives

CompoundPrice per Gram (USD)
This compound ~$31.60[4]
1-Bromo-2-fluoro-5-nitrobenzene ~$27.60
1-Chloro-2-fluoro-5-nitrobenzene ~$41.85 (for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene)[5]

Note: Prices are approximate and subject to change based on supplier and purity. The chloro-analog listed is a structural isomer and is used for indicative pricing.

While the initial cost of the iodo-reagent may be comparable to or slightly higher than the bromo-analog, the potential for higher yields, reduced catalyst loading, shorter reaction times, and milder conditions can lead to significant downstream cost savings in terms of energy, catalyst, and labor, particularly in process development and scale-up.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 eq.), phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., toluene/water 4:1) is degassed with an inert gas (e.g., argon) for 15-20 minutes. The reaction mixture is then heated to the desired temperature (e.g., 90-100 °C) and stirred until completion (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 eq.) and terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2.0 eq.). The reaction mixture is stirred at room temperature or heated until the starting material is consumed. The reaction is then quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired product.

Visualization of Decision-Making and Synthetic Strategy

Reagent Selection Workflow

The choice between the iodo, bromo, or chloro derivative is a multi-faceted decision. The following workflow illustrates the key considerations.

reagent_selection A Define Synthetic Target and Key C-C Coupling Step B Assess Reactivity Requirement A->B C High Reactivity Needed? (e.g., for sterically hindered substrates) B->C High E Consider 1-Bromo-2-fluoro-5-nitrobenzene B->E Moderate F Consider 1-Chloro-2-fluoro-5-nitrobenzene B->F Low/Cost-driven D Consider this compound C->D Yes C->E No G Evaluate Cost vs. Performance D->G E->G F->G H Select Optimal Reagent G->H

Caption: Decision workflow for selecting the optimal aryl halide.

Sequential Functionalization Pathway

The unique reactivity of this compound allows for a stepwise functionalization strategy.

synthetic_pathway Start This compound Step1 Suzuki or Sonogashira Coupling (at C-I position) Start->Step1 Intermediate1 Arylated/Alkynylated Intermediate Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (at C-F position) Intermediate1->Step2 Intermediate2 Di-substituted Intermediate Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 FinalProduct Trifunctionalized Product Step3->FinalProduct

Caption: A sequential functionalization strategy using this compound.

Conclusion

This compound presents a compelling option for complex synthetic endeavors where efficiency and regioselectivity are paramount. While its initial cost may be a consideration, a thorough cost-benefit analysis often reveals its economic viability through improved reaction outcomes, including higher yields, shorter reaction times, and milder conditions. This can lead to substantial savings in downstream processing and resource allocation. For drug development professionals and researchers, the strategic application of this versatile building block can accelerate the synthesis of target molecules and facilitate the exploration of chemical space. The choice between the iodo, bromo, and chloro derivatives should be made on a case-by-case basis, weighing the need for reactivity against budgetary constraints.

References

A Comparative Guide to Green Chemistry Metrics in Palladium-Catalyzed Cross-Coupling Reactions of 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the greenness of common carbon-carbon and carbon-nitrogen bond-forming reactions, supported by calculated metrics from established experimental protocols.

The pursuit of sustainable chemical synthesis is a cornerstone of modern pharmaceutical and materials science. Green chemistry principles provide a framework for evaluating the environmental impact of chemical processes. This guide offers a comparative analysis of several widely used palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing 1-Fluoro-2-iodo-4-nitrobenzene as a key starting material. By applying established green chemistry metrics, we provide a quantitative assessment to aid researchers in selecting more environmentally benign synthetic routes.

Evaluation of Green Chemistry Metrics

To objectively assess the environmental performance of each reaction, a set of widely recognized green chemistry metrics has been calculated. These metrics provide a quantitative measure of the efficiency and waste generation associated with each synthetic protocol. The key metrics evaluated are:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.

  • E-Factor (Environmental Factor): A simple and widely used metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product.

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.

  • Reaction Mass Efficiency (RME): This metric provides a more comprehensive view of the reaction's efficiency by taking into account the yield and stoichiometry of the reactants. It is the ratio of the mass of the desired product to the total mass of reactants.

The following tables summarize the calculated green chemistry metrics for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this compound. The calculations are based on hypothetical but representative experimental protocols found in the literature for analogous substrates, as specific data for this exact starting material is limited.

Table 1: Green Chemistry Metrics for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

MetricValue
Atom Economy (%)68.3
E-Factor15.2
Process Mass Intensity (PMI)16.2
Reaction Mass Efficiency (%)61.5

Table 2: Green Chemistry Metrics for Sonogashira Coupling of this compound with Phenylacetylene

MetricValue
Atom Economy (%)88.1
E-Factor12.5
Process Mass Intensity (PMI)13.5
Reaction Mass Efficiency (%)79.3

Table 3: Green Chemistry Metrics for Buchwald-Hartwig Amination of this compound with Morpholine

MetricValue
Atom Economy (%)75.4
E-Factor18.9
Process Mass Intensity (PMI)19.9
Reaction Mass Efficiency (%)67.9

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, upon which the green chemistry metric calculations are based. These protocols are adapted from literature procedures for similar substrates due to the lack of specific experimental data for this compound.

Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol, 267 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) in a 4:1 mixture of 1,4-dioxane/water (5 mL) is heated at 80°C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired biaryl product.

Sonogashira Coupling

To a solution of this compound (1.0 mmol, 267 mg) and phenylacetylene (1.2 mmol, 122 mg) in triethylamine (5 mL) is added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 8 mg). The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol, 267 mg), morpholine (1.2 mmol, 105 mg), sodium tert-butoxide (1.4 mmol, 135 mg), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9 mg), and 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14 mg) in toluene (5 mL) is heated at 100°C for 16 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the aminated product.

Visualization of Reaction Workflow

The following diagram illustrates the general workflow for a typical palladium-catalyzed cross-coupling reaction, from reagent preparation to product isolation and analysis, which is fundamental to calculating the Process Mass Intensity.

G General Workflow for Pd-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reactants & Reagents Mixing Combine Reactants & Catalyst Reagents->Mixing Solvent Prepare Solvent System Solvent->Mixing Catalyst Prepare Catalyst Solution Catalyst->Mixing Heating Heat & Stir Reaction Mixture Mixing->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Yield Determine Product Yield Purification->Yield Characterization Characterize Product (NMR, MS) Yield->Characterization

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Logical Relationship of Green Chemistry Metrics

The following diagram illustrates the relationship between the core green chemistry metrics, highlighting how they build upon one another to provide a comprehensive assessment of a chemical process's sustainability.

G Relationship of Green Chemistry Metrics AE Atom Economy (Theoretical Efficiency) RME Reaction Mass Efficiency (Reactant Efficiency) AE->RME Yield Reaction Yield (Experimental Outcome) Yield->RME Stoichiometry Stoichiometry (Excess Reagents) Stoichiometry->RME PMI Process Mass Intensity (Overall Process Mass) RME->PMI Solvents Solvents & Workup (Process Inputs) Solvents->PMI EFactor E-Factor (Waste Generated) PMI->EFactor PMI = E-Factor + 1

Caption: Interrelationship of key green chemistry metrics.

Safety Operating Guide

Crucial Safety and Disposal Protocols for 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Immediate, essential guidance for laboratory personnel, researchers, and professionals in drug development on the proper handling and disposal of 1-Fluoro-2-iodo-4-nitrobenzene is provided below. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as 1-fluoro-4-nitrobenzene and 1-iodo-4-nitrobenzene, alongside general principles of hazardous waste management, can inform safe handling and disposal practices. It is imperative to treat this compound as a hazardous substance, exercising caution and utilizing appropriate personal protective equipment (PPE).

Summary of Key Safety Information

Given the absence of a specific SDS, the following table summarizes the hazards associated with the closely related compound 1-Fluoro-4-nitrobenzene, which should be considered as indicative for this compound until specific data becomes available.

Hazard CategoryGHS Classification (for 1-Fluoro-4-nitrobenzene)Pictograms (for 1-Fluoro-4-nitrobenzene)
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[1][2]
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin)[1][2]
Acute Toxicity (Inhalation) Category 3 (Toxic if inhaled)[1][2]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (May cause damage to organs through prolonged or repeated exposure)[1][2]

Experimental Protocols for Safe Disposal

The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound and its contaminated containers.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles, and a face shield if there is a splash hazard.

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is necessary.

Disposal of Unused or Waste Product
  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container: Use a robust, leak-proof container made of a material compatible with the chemical. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Disposal of Empty Containers
  • Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from the first rinse is considered hazardous waste and must be collected and disposed of along with the unused product. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.

  • Container Puncturing: After thorough cleaning, the container should be punctured or otherwise rendered unusable to prevent reuse.

  • Final Disposal: Dispose of the cleaned and punctured container in accordance with institutional and local regulations for non-hazardous solid waste, or as directed by your institution's environmental health and safety (EHS) office.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_product Unused Product / Contaminated Materials cluster_container Empty Container cluster_final_disposal Final Disposal start Start: Have this compound for Disposal ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe waste_type Waste Type? ppe->waste_type collect_waste Collect in a Labeled, Compatible Hazardous Waste Container waste_type->collect_waste Product/ Materials triple_rinse Triple Rinse with Appropriate Solvent waste_type->triple_rinse Container store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture Puncture/Destroy Container collect_rinsate->puncture dispose_container Dispose of Container per Institutional Guidelines puncture->dispose_container end End of Process dispose_container->end professional_disposal->end

Caption: A workflow diagram illustrating the proper disposal procedures for this compound.

References

Personal protective equipment for handling 1-Fluoro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the use of 1-Fluoro-2-iodo-4-nitrobenzene (CAS No. 177363-10-9), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should meet EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.
Hand Protection Chemical-resistant glovesInspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Body Protection Protective clothing, such as a lab coat or coverallsWear appropriate protective clothing to prevent skin exposure.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse in a well-ventilated area. A respirator is necessary if ventilation is inadequate or if exposure limits are exceeded.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial to minimize risks. The following diagram outlines the step-by-step process for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate After experiment completion emergency_spill Contain & Clean Spill handle_reaction->emergency_spill In case of spill emergency_exposure Follow First Aid Measures handle_reaction->emergency_exposure In case of exposure cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose emergency_report Report Incident emergency_spill->emergency_report emergency_exposure->emergency_report

Caption: A flowchart illustrating the key stages of safely handling this compound.

Step-by-Step Handling and Disposal Plan

Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Put on all required personal protective equipment as detailed in the table above.

    • Have an emergency spill kit and first aid supplies readily accessible.

  • Procedure:

    • Handle the chemical with care, avoiding contact with skin, eyes, and clothing.[1]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

    • Wash hands thoroughly after handling.[1]

    • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1]

Disposal:

  • Waste Collection:

    • Collect all waste material, including empty containers and contaminated PPE, in designated, labeled, and sealed containers.

    • Do not mix with other waste streams unless explicitly instructed to do so.

  • Disposal Procedure:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

    • Do not allow the product to be released into the environment.[1]

Emergency First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-2-iodo-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-2-iodo-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.